Tolcapone D7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C14H11NO5 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
(3,4-dihydroxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i1D3,2D,3D,4D,5D |
InChIキー |
MIQPIUSUKVNLNT-AAYPNNLASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tolcapone D7 and Its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolcapone D7, the deuterium-labeled analog of Tolcapone, serves as a critical tool in the bioanalytical research of Tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in mass spectrometry-based quantification of Tolcapone, and the underlying mechanism of action of its parent compound. Detailed experimental protocols for the analysis of Tolcapone in biological matrices are presented, along with a summary of relevant quantitative data. Furthermore, this guide includes visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies.
Introduction to Tolcapone and the Role of Deuterated Analogs
Tolcapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] By inhibiting COMT, Tolcapone prevents the breakdown of levodopa, a primary medication for Parkinson's disease, thereby increasing its bioavailability and therapeutic effect in the brain.[3][4]
In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). This compound, in which seven hydrogen atoms have been replaced by deuterium, is chemically identical to Tolcapone but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer while co-eluting chromatographically with the unlabeled Tolcapone. The use of a deuterated internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, ensuring the accuracy and precision of the quantification of Tolcapone in complex biological matrices such as plasma.
Mechanism of Action: COMT Inhibition in Dopaminergic Pathways
Tolcapone exerts its therapeutic effect by inhibiting COMT, a key enzyme in the metabolic pathway of catecholamines, including dopamine and its precursor, levodopa. In patients with Parkinson's disease treated with levodopa, a significant portion of the administered dose is peripherally metabolized by COMT to 3-O-methyldopa (3-OMD). 3-OMD competes with levodopa for transport across the blood-brain barrier, reducing the amount of levodopa that reaches the central nervous system to be converted into dopamine.
By inhibiting COMT, Tolcapone reduces the peripheral conversion of levodopa to 3-OMD, leading to a more sustained plasma concentration of levodopa and increased central bioavailability. This ultimately enhances dopaminergic neurotransmission in the brain, alleviating the motor symptoms of Parkinson's disease.
Bioanalytical Methodology: Quantification of Tolcapone using this compound
The accurate quantification of Tolcapone in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is the preferred method for achieving high selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Analysis of Tolcapone in Human Plasma
This section details a typical protocol for the quantification of Tolcapone in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Tolcapone reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
3.1.2. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 50-95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V (Negative) or 5500 V (Positive) |
Table 1: Mass Spectrometric Parameters for Tolcapone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tolcapone | 272.1 | 226.1 | Negative |
| This compound | 279.1 | 233.1 | Negative |
Note: The optimal MRM transitions and collision energies may vary depending on the specific mass spectrometer used and should be optimized accordingly.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.
Table 2: Summary of Bioanalytical Method Validation Parameters for Tolcapone Quantification
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
LLOQ: Lower Limit of Quantification
Experimental Workflow and Data Analysis
The overall workflow for a typical pharmacokinetic study involving the quantification of Tolcapone is depicted below.
References
- 1. Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tolcapone-D7: Chemical Structure, Isotopic Labeling, and Analytical Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tolcapone-D7, the deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone. This document details its chemical structure, isotopic labeling pattern, and its application as an internal standard in bioanalytical methods. The guide includes a proposed synthesis pathway, quantitative data, and a detailed experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Tolcapone in biological matrices.
Chemical Structure and Isotopic Labeling
Tolcapone-D7 is a stable isotope-labeled version of Tolcapone, designed for use as an internal standard in quantitative bioanalysis. The systematic IUPAC name for Tolcapone-D7 is (3,4-dihydroxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone.
The isotopic labeling pattern involves the substitution of seven hydrogen atoms with seven deuterium atoms. Three deuterium atoms replace the hydrogens of the methyl group on the p-tolyl ring, and four deuterium atoms replace the hydrogens on the aromatic portion of the p-tolyl ring. This specific labeling results in a mass increase of 7 Da compared to the unlabeled Tolcapone.
Table 1: Chemical and Physical Properties of Tolcapone and Tolcapone-D7
| Property | Tolcapone | Tolcapone-D7 |
| Chemical Formula | C₁₄H₁₁NO₅ | C₁₄H₄D₇NO₅ |
| Molecular Weight | 273.24 g/mol | 280.3 g/mol [1] |
| Monoisotopic Mass | 273.0637 Da | 280.1065 Da |
| Isotopic Purity | Not Applicable | Typically ≥98% |
Proposed Synthesis of Tolcapone-D7
The key deuterated starting material for this synthesis is Toluene-d8. The synthesis would proceed as follows:
-
Friedel-Crafts Acylation: Toluene-d8 undergoes a Friedel-Crafts acylation reaction with 3,4-dimethoxy-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This step forms the deuterated benzophenone intermediate.
-
Demethylation: The methoxy groups on the benzophenone intermediate are subsequently demethylated to yield the final product, Tolcapone-D7.
Caption: Proposed synthetic workflow for Tolcapone-D7.
Analytical Characterization
The successful incorporation of deuterium atoms in the Tolcapone molecule can be confirmed through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the isotopic labeling of Tolcapone-D7. The mass spectrum of Tolcapone-D7 will show a molecular ion peak that is 7 m/z units higher than that of unlabeled Tolcapone.
Table 2: Theoretical Mass-to-Charge Ratios (m/z) for Tolcapone and Tolcapone-D7
| Ion | Tolcapone (m/z) | Tolcapone-D7 (m/z) |
| [M+H]⁺ | 274.0710 | 281.1138 |
| [M-H]⁻ | 272.0564 | 279.0992 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of Tolcapone-D7 would confirm the absence of proton signals corresponding to the methyl group and the aromatic protons of the p-tolyl ring. Conversely, ²H NMR spectroscopy would show signals corresponding to the deuterium atoms at these positions.
Application as an Internal Standard in LC-MS/MS Bioanalysis
Tolcapone-D7 is primarily utilized as an internal standard for the accurate quantification of Tolcapone in biological samples, such as plasma, using LC-MS/MS. The co-elution of the analyte and its stable isotope-labeled internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects during ionization.
Experimental Protocol: Quantification of Tolcapone in Human Plasma
This section outlines a typical experimental protocol for the analysis of Tolcapone in human plasma using Tolcapone-D7 as an internal standard.
4.1.1. Materials and Reagents
-
Tolcapone analytical standard
-
Tolcapone-D7 internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
4.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample, add 20 µL of Tolcapone-D7 internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:water).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for plasma analysis.
4.1.3. LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for Tolcapone and Tolcapone-D7 need to be optimized. The following are proposed transitions based on the fragmentation of similar compounds.
Table 3: Proposed MRM Transitions for Tolcapone and Tolcapone-D7
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tolcapone | 272.1 | 150.0 | Optimized (e.g., 20-30) |
| Tolcapone-D7 | 279.1 | 157.0 | Optimized (e.g., 20-30) |
Note: The optimal collision energies should be determined empirically.
Conclusion
Tolcapone-D7 is an essential tool for the accurate and precise quantification of Tolcapone in biological matrices. Its well-defined chemical structure and isotopic labeling pattern allow for its effective use as an internal standard in LC-MS/MS bioanalytical methods. The proposed synthesis and analytical protocol in this guide provide a solid foundation for researchers and drug development professionals working with Tolcapone. The use of such stable isotope-labeled internal standards is a critical component of robust and reliable bioanalytical method development and validation, ensuring data integrity in pharmacokinetic and other clinical studies.
References
Navigating the Landscape of Tolcapone D7: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the sourcing, synthesis, and analytical characterization of deuterated compounds like Tolcapone D7 is critical for advancing research. This technical guide provides an in-depth overview of manufacturer and supplier information, key physicochemical data, detailed experimental protocols, and relevant biological pathways for this compound.
Sourcing and Procurement: Manufacturers and Suppliers of this compound
This compound and its related stable isotope-labeled analogs are available through several specialized chemical suppliers and contract research organizations. These compounds are primarily intended for research and development purposes, serving as internal standards in pharmacokinetic studies, metabolite identification, and quantitative bioanalysis. Below is a summary of notable suppliers.
| Supplier | Product Offered | CAS Number (Unlabeled) | Notes |
| Alentris Research Pvt. Ltd. | This compound | 134308-13-7 | Provides the chemical name as (3,4-dihydroxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone. |
| Acanthus Research Ltd. | This compound, 3-O-Methyl Tolcapone-D7 | 134308-13-7 | Offers related deuterated metabolites and stable isotope-labeled reference standards. |
| LGC Standards | Tolcapone-d4 | 1246816-93-2 (d4) | Provides deuterated standards for analytical and research use. |
| BuyersGuideChem | This compound | 134308-13-7 | A directory listing multiple providers of Tolcapone and its deuterated forms. |
| Simson Pharma Limited | Tolcapone | 134308-13-7 | Supplies the non-deuterated API and related compounds, often accompanied by a Certificate of Analysis. |
| Pharmaoffer | Tolcapone | 134308-13-7 | A platform to connect with various manufacturers and suppliers of active pharmaceutical ingredients (APIs). |
Physicochemical and Analytical Data
Accurate characterization of Tolcapone is fundamental for its application in research. The following tables summarize key physicochemical and analytical parameters.
Table 2.1: Physicochemical Properties of Tolcapone
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₅ | PubChem[1] |
| Molecular Weight | 273.24 g/mol | PubChem[1] |
| Melting Point | 143 to 146 °C | Wikipedia[2] |
| Water Solubility | Practically insoluble (0.057 g/L) | Wikipedia, Human Metabolome Database[2][3] |
| logP | 4.0 | Human Metabolome Database |
| pKa₁ | 4.5 (phenyl group) | Wikipedia |
| pKa₂ | 10.6 (phenyl group) | Wikipedia |
| Appearance | Yellow, odorless, non-hygroscopic, crystalline compound | Wikipedia, PubChem |
Table 2.2: Physicochemical Properties of Deuterated Analogs
| Compound | Molecular Formula | Molecular Weight | Source |
| This compound | C₁₄H₄D₇NO₅ | 280.3 g/mol | Alentris Research Pvt. Ltd. |
| Tolcapone-d4 | C₁₄H₇D₄NO₅ | 277.27 g/mol | LGC Standards |
| 3-O-Methylthis compound | C₁₅H₆D₇NO₅ | 294.31 g/mol | GlpBio |
Table 2.3: Analytical Method Validation Parameters (RP-HPLC)
| Parameter | Value |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Mixed Phosphate buffer (pH 4.0) : Acetonitrile : Methanol (40:20:40 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Retention Time | ~2.450 min |
| Linearity Range | 60-140 µg/mL |
| Limit of Detection (LOD) | 1.56 µg/mL |
| Limit of Quantitation (LOQ) | 4.73 µg/mL |
| Recovery | 99.14% to 100.74% |
| %RSD (Precision) | 0.7% |
| (Data sourced from a validated RP-HPLC method for Tolcapone in bulk and tablet forms) |
Experimental Protocols
This section details methodologies for the synthesis and analysis of Tolcapone. While the synthesis protocol is for the non-deuterated compound, the general scheme is highly relevant for the synthesis of this compound, which would involve the use of deuterated starting materials.
One-Pot Synthesis of Tolcapone
A novel, cost-effective one-pot process for preparing Tolcapone has been reported. This method avoids hazardous chemicals and multiple purification steps, making it suitable for larger-scale preparation.
Materials:
-
1,2-dimethoxy benzene
-
p-methyl benzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Melamine nitrate
-
p-Toluenesulfonic acid (PTSA)
-
Acetone
-
48% Hydrobromic acid in Acetic acid (HBr-AcOH)
-
Toluene
-
Chloroform
Procedure:
-
Friedel-Crafts Acylation: Dissolve 1,2-dimethoxy benzene (1.0 g) in DCM (10 ml) and cool the solution to 0-5°C. Add p-methyl benzoyl chloride (2.22 g) dropwise over 10 minutes. Subsequently, add aluminum chloride (4.32 g) and stir the reaction mixture for 1 hour at 0-5°C.
-
Reaction Progression: Allow the temperature to rise to 28°C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the organic layer with water (10 ml) and concentrate it to obtain the residue (4-hydroxy-3-methoxy-4'-methyl benzophenone).
-
Nitration: To the residue, add acetone (10 ml), melamine nitrate (1.77 g), and PTSA (0.024 g) at 25-30°C. Heat the reaction mass to 40°C and stir for 12 hours.
-
Demethylation: Concentrate the acetone to get a residue. Add Toluene (10 ml) and 48% HBr-AcOH (2 ml) and heat to 100°C for 3 hours.
-
Purification and Isolation: Cool the reaction to 25-30°C. Add chloroform (10 ml) and water (10 ml) and stir for 30 minutes. Separate and distill the chloroform layer under vacuum. Add fresh chloroform (10 ml) to the mass and stir for 30 minutes at 0-5°C.
-
Final Product: Filter the resulting solid product and dry it at 40-45°C under vacuum to yield pure Tolcapone (Yield: ~75%; HPLC Purity: 99.17%).
RP-HPLC Method for Quantification of Tolcapone
This protocol describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tolcapone.
Instrumentation and Conditions:
-
Chromatography System: HPLC with a PDA detector.
-
Column: Inertsil ODS C18, 250 x 4.6 mm, 5µm.
-
Mobile Phase: A mixture of Mixed Phosphate buffer (KH₂PO₄ + K₂HPO₄, pH 4.0), acetonitrile, and methanol in a ratio of 40:20:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 264 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of Tolcapone (1000 µg/ml) by accurately weighing 100 mg of Tolcapone reference standard and dissolving it in the mobile phase in a 100 ml volumetric flask.
-
From the stock solution, prepare working standards in the concentration range of 60-140 µg/mL by further dilution with the mobile phase.
Sample Preparation (from tablets):
-
Weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 100 mg of Tolcapone into a 100 ml volumetric flask.
-
Add a sufficient amount of mobile phase, sonicate for 5 minutes to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution using a 0.45-micron syringe filter.
-
Dilute 1 ml of the filtered solution to 10 ml with the mobile phase to obtain a final concentration of 100 µg/ml.
Procedure:
-
Inject equal volumes (10 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Tolcapone in the sample by comparing the peak area with that of the standard.
Visualizing Molecular Interactions and Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language, adhering to strict color and contrast specifications.
Mechanism of Action: COMT Inhibition Pathway
Tolcapone's primary mechanism of action is the inhibition of the enzyme Catechol-O-methyltransferase (COMT). This inhibition is crucial in the treatment of Parkinson's disease, as it prevents the breakdown of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine.
Experimental Workflow: One-Pot Synthesis
The one-pot synthesis of Tolcapone streamlines the production process into a sequential workflow, significantly improving efficiency.
References
A Technical Guide to the Role of Tolcapone and its Deuterated Analog, Tolcapone-d7, in Parkinson's Disease Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct therapy in the management of Parkinson's disease (PD).[1][2] By preventing the peripheral and central metabolism of levodopa, tolcapone enhances the bioavailability and prolongs the clinical effect of this cornerstone PD treatment.[2][3][4] This technical guide provides an in-depth review of tolcapone's mechanism of action, its pharmacokinetic profile, and efficacy as demonstrated in clinical trials. Critically, this paper elucidates the specific and essential role of its deuterated isotopologue, Tolcapone-d7, as an internal standard in the bioanalytical methods required for precise quantification in research and clinical settings. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.
Mechanism of Action of Tolcapone
Tolcapone exerts its therapeutic effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). In patients treated with levodopa, COMT is responsible for converting a significant portion of the levodopa dose into 3-O-methyldopa (3-OMD) in the periphery. This metabolite not only reduces the amount of levodopa available to cross the blood-brain barrier but also competes with levodopa for transport into the central nervous system (CNS).
Tolcapone is a nitrocatechol-type inhibitor that binds selectively and reversibly to the COMT catalytic site. Unlike some other COMT inhibitors, tolcapone is capable of crossing the blood-brain barrier and has been shown to inhibit COMT activity both peripherally and centrally. By inhibiting COMT, tolcapone increases the plasma half-life of levodopa, leading to more sustained and stable plasma levels. This results in more consistent dopaminergic stimulation in the brain, which helps to alleviate motor fluctuations, such as "wearing-off" periods, experienced by many patients on long-term levodopa therapy.
The Critical Role of Tolcapone-d7 in Bioanalysis
Tolcapone-d7 is a stable isotope-labeled (SIL) version of tolcapone where seven hydrogen atoms have been replaced with deuterium atoms. Chemically, Tolcapone-d7 behaves identically to tolcapone in biological systems and during analytical sample preparation. However, its increased mass makes it distinguishable from the unlabeled drug by a mass spectrometer.
This property makes Tolcapone-d7 an ideal internal standard (IS) for quantitative bioanalysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable, co-eluting IS is the gold standard for correcting for variability during sample preparation (e.g., extraction efficiency) and for matrix effects during ionization, thereby ensuring the accuracy, precision, and robustness of the analytical method.
In a typical research workflow, a known quantity of Tolcapone-d7 is spiked into every biological sample (e.g., plasma, urine) before processing. The ratio of the mass spectrometer signal of the analyte (tolcapone) to the signal of the internal standard (Tolcapone-d7) is used to calculate the concentration of tolcapone in the original sample. This ratiometric approach is fundamental to pharmacokinetic studies, drug monitoring, and metabolic profiling.
References
A Technical Guide to the Mechanism of Action of Tolcapone and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT), serves as an important adjunctive therapy in the management of Parkinson's disease.[1][2][3] By preventing the degradation of levodopa, Tolcapone enhances the bioavailability of this crucial dopamine precursor in the central nervous system, thereby improving motor control in patients.[1][3] Despite its efficacy, the clinical utility of Tolcapone has been hampered by concerns over potential hepatotoxicity. This has spurred interest in the development of safer analogs. One promising strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides an in-depth analysis of the mechanism of action of Tolcapone and explores the hypothesized benefits of a deuterated analog, focusing on the potential to mitigate metabolic liabilities. Deuteration can lead to a more stable compound, potentially reducing the formation of toxic metabolites and thereby enhancing the drug's safety profile.
Mechanism of Action of Tolcapone
Tolcapone exerts its therapeutic effect by selectively and reversibly inhibiting the COMT enzyme. COMT is a key enzyme in the metabolic pathway of catecholamines, including dopamine and its precursor, levodopa. In patients treated with levodopa, a significant portion of the drug is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). This metabolite competes with levodopa for transport across the blood-brain barrier, reducing the amount of levodopa that reaches the brain.
By inhibiting COMT, Tolcapone decreases the peripheral breakdown of levodopa, leading to a more sustained plasma concentration and increased bioavailability of levodopa for the central nervous system. This results in more consistent dopaminergic stimulation in the brain, which can alleviate the motor fluctuations often experienced by Parkinson's disease patients. Tolcapone acts both in the periphery and the central nervous system.
Signaling Pathway of Catecholamine Metabolism and Tolcapone's Action
Caption: Catecholamine metabolism and the inhibitory action of Tolcapone.
Metabolism of Tolcapone and its Link to Hepatotoxicity
The metabolism of Tolcapone is extensive, with the primary pathways being glucuronidation, methylation by COMT, and reduction of the nitro group. While glucuronidation is the major route of elimination, the reduction of the nitro group to an amine metabolite (M1) and its subsequent acetylation to an acetylamine metabolite (M2) are of particular interest regarding hepatotoxicity. These metabolites can be further oxidized by cytochrome P450 enzymes to form reactive intermediates. It is hypothesized that these reactive species can form covalent adducts with hepatic proteins, leading to cellular damage and, in some cases, severe liver injury.
Deuterated Tolcapone Analog: A Strategy to Mitigate Toxicity
The principle behind using a deuterated analog is the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond can be significantly slowed down when a hydrogen atom at the site of metabolism is replaced with deuterium. This can alter the metabolic profile of a drug, potentially reducing the formation of toxic metabolites.
For Tolcapone, a logical deuteration strategy would be to replace the hydrogen atoms on the methyl group of the p-tolyl substituent. This is because the oxidation of this methyl group is a known metabolic pathway, and while minor, any pathway that could lead to reactive intermediates is a target for modification. By slowing down the metabolism at this site, the overall metabolic flux could be shifted away from pathways that may contribute to the formation of reactive species.
Hypothesized Metabolic Pathway of Deuterated Tolcapone
Caption: Hypothesized metabolic fate of Tolcapone vs. its deuterated analog.
Quantitative Data Comparison
The following tables summarize the known quantitative data for Tolcapone and the hypothesized data for its deuterated analog. The hypothesized values are projected based on the expected metabolic changes due to the kinetic isotope effect and are not based on experimental data.
Table 1: Pharmacodynamic Properties
| Parameter | Tolcapone | Deuterated Tolcapone (Hypothesized) | Rationale for Hypothesized Change |
| COMT Inhibition (IC50) | ~36 nM (rat liver) | ~36 nM | Deuteration at a site distant from the pharmacophore is not expected to alter binding affinity to the target enzyme. |
Table 2: Pharmacokinetic Properties
| Parameter | Tolcapone | Deuterated Tolcapone (Hypothesized) | Rationale for Hypothesized Change |
| Half-life (t1/2) | 2-3 hours | 3-4 hours | Reduced rate of metabolism at the deuterated site could lead to a longer half-life. |
| Clearance (CL) | ~7 L/h | ~5 L/h | Slower metabolism would result in a lower overall clearance of the drug. |
| Bioavailability | ~60% | ~65% | A reduction in first-pass metabolism could lead to a modest increase in oral bioavailability. |
| Formation of Reactive Metabolites | Present | Reduced | Slower metabolism through pathways leading to reactive intermediates would decrease their formation. |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol is designed to determine and compare the half-maximal inhibitory concentration (IC50) of Tolcapone and its deuterated analog against human recombinant COMT.
Materials:
-
Human recombinant COMT enzyme
-
S-(5'-Adenosyl)-L-methionine (SAM) - methyl donor
-
A catechol substrate (e.g., epinephrine)
-
Test compounds (Tolcapone and deuterated analog) dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl2)
-
Stop solution (e.g., perchloric acid)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, COMT enzyme, and the catechol substrate.
-
Add varying concentrations of the test compounds (Tolcapone or its deuterated analog) to the reaction mixture. A vehicle control (DMSO) should be included.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the samples by HPLC to quantify the amount of the methylated product formed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the rate of metabolism of Tolcapone and its deuterated analog, providing an indication of their intrinsic clearance.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (to support cytochrome P450 activity)
-
Test compounds (Tolcapone and deuterated analog)
-
Control compound with known metabolic stability (e.g., verapamil)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.
-
In separate tubes, add the test compound or control compound to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed HLM suspension and NADPH regenerating system.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
Experimental Workflow for Comparative Evaluation
Caption: Workflow for the comparative evaluation of Tolcapone and its deuterated analog.
Conclusion
Tolcapone is an effective COMT inhibitor for the treatment of Parkinson's disease, but its use is limited by concerns about hepatotoxicity, which is likely linked to the formation of reactive metabolites. The development of a deuterated analog of Tolcapone represents a rational drug design strategy to mitigate this risk. By leveraging the kinetic isotope effect, selective deuteration has the potential to slow down the metabolic pathways responsible for the formation of toxic intermediates, thereby improving the drug's safety profile without compromising its therapeutic efficacy. The experimental protocols and workflow outlined in this guide provide a framework for the preclinical evaluation of such an analog. Further research, including synthesis and in vitro and in vivo testing, is warranted to validate this promising approach.
References
- 1. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Tolcapone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of preliminary in-vitro studies involving Tolcapone. As no direct in-vitro studies for Tolcapone D7 were identified in the public domain, this document focuses on the wealth of available data for the parent compound, Tolcapone. This compound, a deuterated isotopologue of Tolcapone, is primarily utilized as an internal standard in analytical methodologies for pharmacokinetic and metabolic studies. The foundational in-vitro data of Tolcapone is crucial for understanding its biological activity and provides a basis for the analytical application of its deuterated form.
This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows. All information is collated from peer-reviewed scientific literature to ensure accuracy and reliability.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies of Tolcapone, focusing on its inhibitory and cytotoxic effects.
Table 1: In-Vitro Inhibition of Catechol-O-Methyltransferase (COMT) by Tolcapone
| Enzyme Source | Assay Format | IC50 (nM) | Reference |
| Rat Brain (Soluble COMT) | Radiometric | 2 | [1] |
| Rat Brain (Membrane-Bound COMT) | Radiometric | 3 | [1] |
| Rat Liver (Membrane-Bound COMT) | Radiometric | 123 | [1] |
| Rat Liver (Soluble COMT) | Radiometric | 795 | [1] |
| Recombinant Human MB-COMT | HTRF (HTS Format) | 18 ± 3 | [2] |
| Recombinant Human MB-COMT | HTRF (MTS Format) | 1.9 ± 1 |
Table 2: In-Vitro Cytotoxicity and Growth Inhibition of Tolcapone in Neuroblastoma Cell Lines
| Cell Line | Assay | IC50 (µM) | GI50 (µM) | Reference |
| SMS-KCNR | Calcein AM | 32.27 | - | |
| SH-SY5Y | Calcein AM | - | - | |
| BE(2)-C | Calcein AM | - | - | |
| CHLA-90 | Calcein AM | - | - | |
| MGT-015-08 (Primary) | Calcein AM | - | 130.0 | |
| MGT9-102-08 (Primary) | Calcein AM | 219.8 | - | |
| SMS-KCNR | BrdU | - | 34.0 |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments conducted with Tolcapone.
Cell Viability Assessment: Calcein AM Assay
This assay determines the number of viable cells based on the conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases in living cells.
Materials:
-
Calcein AM dye
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~485-490 nm, Emission: ~520-530 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat cells with varying concentrations of Tolcapone (and a vehicle control, e.g., 0.2% DMSO) and incubate for the desired period (e.g., 48 hours).
-
Calcein AM Staining:
-
Prepare a working solution of Calcein AM (e.g., 2 µM) in PBS or HBSS.
-
Aspirate the culture medium containing Tolcapone.
-
Wash the cells once with PBS or HBSS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assessment: BrdU Assay
This assay measures cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
96-well plates
-
Microplate reader (Absorbance: 450 nm)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Tolcapone as described in the Calcein AM assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period optimized for the cell line (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation:
-
Remove the culture medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Wash the wells with Wash Buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.
-
-
Signal Development:
-
Wash the wells.
-
Add TMB substrate and incubate until color develops (5-30 minutes).
-
Add Stop Solution to terminate the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Mitochondrial Toxicity Assessment: Seahorse XF Mito Tox Assay
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function and identify drug-induced mitochondrial toxicity.
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stressor compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Incubation: Treat cells with Tolcapone for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the mitochondrial stressor compounds into the designated ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Measurement:
-
Calibrate the sensor cartridge in the Seahorse XF analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay, which involves sequential injections of the mitochondrial stressors and real-time measurement of OCR.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA
-
Anhydrous DMSO
-
Serum-free and phenol red-free cell culture medium
-
96-well black-walled plates
-
Fluorescence microplate reader (Excitation: ~485-495 nm, Emission: ~529-535 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to adhere.
-
Compound Treatment: Treat cells with Tolcapone for the specified time.
-
DCFH-DA Loading:
-
Prepare a working solution of DCFH-DA (e.g., 20 µM) in serum-free, phenol red-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
Tolcapone-Induced Apoptosis Signaling Pathway
Tolcapone has been shown to induce apoptosis in neuroblastoma cells through a mechanism involving the inhibition of COMT, leading to an increase in dopamine levels, which in turn elevates reactive oxygen species (ROS) and activates the caspase-3-mediated apoptotic cascade.
Caption: Tolcapone-induced apoptotic pathway.
Experimental Workflow: In-Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of Tolcapone using cell-based assays.
References
Tolcapone D7: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Tolcapone D7, a deuterated analog of Tolcapone. As specific safety data for this compound is limited, the information herein is largely extrapolated from the well-established data of its parent compound, Tolcapone. The deuterated form is not expected to exhibit significantly different chemical reactivity or toxicity profiles in a laboratory setting; however, it is crucial to handle all chemical substances with care and follow established laboratory safety protocols. Deuterated compounds are stable, non-radioactive isotopes.[1]
Introduction
This compound is a deuterated form of Tolcapone, a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[2][3] Tolcapone is used in the management of Parkinson's disease.[2] The incorporation of deuterium (D), a stable isotope of hydrogen, makes this compound a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter a molecule's metabolic fate due to the kinetic isotope effect, which can lead to a longer drug half-life and reduced formation of toxic metabolites.[4] This guide provides essential information on the safe handling, storage, and disposal of this compound for research personnel.
Hazard Identification and Classification
GHS Classification (based on Tolcapone):
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 5 |
| Carcinogenicity | Category 2 |
| Reproductive Toxicity | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
Signal Word: Warning
Hazard Statements:
-
H303: May be harmful if swallowed.
-
H351: Suspected of causing cancer.
-
H361: Suspected of damaging fertility or the unborn child.
-
H371: May cause damage to organs.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H400: Very toxic to aquatic life.
Toxicological Information
The primary toxicological concern with Tolcapone is hepatotoxicity. Cases of severe liver injury have been reported with the use of Tolcapone. The mechanism is thought to be related to the uncoupling of oxidative phosphorylation in mitochondria and the formation of reactive metabolites.
Key Toxicological Data (for Tolcapone):
| Parameter | Value | Species |
| LD50 (Oral) | >2000 mg/kg | Rat |
| Primary Target Organ | Liver | Human |
Researchers handling this compound should be aware of the potential for liver toxicity and take appropriate precautions.
Safety and Handling Guidelines
Due to the potential hazards, especially hepatotoxicity, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
General Hygiene Measures
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of deuterated compounds.
| Parameter | Recommendation |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. |
| Light | Protect from light by storing in an amber vial or other light-proof container. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent isotopic exchange with atmospheric moisture. |
| Container | Use tightly sealed containers. Single-use ampoules are ideal to minimize contamination. |
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Tolcapone in biological samples.
Sample Preparation for LC-MS Analysis (General Protocol)
-
Spiking: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, urine).
-
Extraction: The analyte (Tolcapone) and the internal standard (this compound) are extracted from the biological matrix using a suitable technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.
-
Analysis: The reconstituted sample is injected into the LC-MS system for analysis. The ratio of the peak area of Tolcapone to that of this compound is used to quantify the concentration of Tolcapone in the original sample.
Signaling and Metabolic Pathways
Mechanism of Action of Tolcapone
Tolcapone is a selective inhibitor of Catechol-O-Methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. In the context of Parkinson's disease treatment, Tolcapone is co-administered with Levodopa. By inhibiting COMT, Tolcapone prevents the peripheral breakdown of Levodopa, thereby increasing its bioavailability in the brain where it is converted to dopamine.
Caption: Mechanism of action of Tolcapone.
Metabolic Pathways of Tolcapone
The metabolism of Tolcapone is extensive, with the primary pathway being glucuronidation. Other metabolic routes include methylation by COMT, hydroxylation, and reduction of the nitro group. The formation of reactive quinone-imine species from the amine metabolites is hypothesized to contribute to its hepatotoxicity.
Caption: Metabolic pathways of Tolcapone.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations for chemical waste. It is classified as very toxic to aquatic life, so release to the environment must be avoided.
Conclusion
This compound is a valuable research tool, but it must be handled with care due to the known hepatotoxicity of its parent compound. By adhering to the safety and handling guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experiments. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
Methodological & Application
Revolutionizing Bioanalysis: Tolcapone-d7 as a Robust Internal Standard for LC-MS/MS Quantification
In the landscape of pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical methods are paramount. For the quantification of Tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor, the use of a stable isotope-labeled internal standard is crucial for reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note details a comprehensive protocol for the use of Tolcapone-d7 as an internal standard, ensuring mitigation of matrix effects and enhancing the robustness of the bioanalytical method.
Tolcapone is a widely used therapeutic agent in the management of Parkinson's disease, and its accurate quantification in biological matrices is essential for clinical and preclinical research. The stable isotope-labeled analogue, Tolcapone-d7, serves as an ideal internal standard due to its near-identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thereby correcting for variability.
Quantitative Data Summary
The following tables summarize the key parameters for an LC-MS/MS method utilizing Tolcapone-d7 as an internal standard. These values are derived from established methodologies and principles of mass spectrometry.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tolcapone | 274.2 | 183.1 | ESI- |
| Tolcapone-d7 | 281.2 | 190.1 | ESI- |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | ~5 minutes |
Experimental Protocols
Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below. These protocols are designed to be adaptable to various biological matrices such as plasma and urine.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective method for the extraction of Tolcapone and its internal standard from biological matrices.[1][2]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).
-
Internal Standard Spiking: Add 10 µL of Tolcapone-d7 working solution (e.g., 1 µg/mL in methanol) to each sample, standard, and quality control.
-
Protein Precipitation & Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and ethyl acetate 70:30, v/v).
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction offers a higher degree of sample cleanup and can be advantageous for complex matrices.
-
Sample Aliquoting and Spiking: To 100 µL of the biological sample, add 10 µL of Tolcapone-d7 working solution.
-
Sample Pre-treatment: Acidify the sample by adding 100 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and Transfer: Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Protocol
-
System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatographic Separation: Perform a gradient elution as described in Table 2. A typical gradient might start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Mass Spectrometric Detection: The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode. Monitor the multiple reaction monitoring (MRM) transitions for Tolcapone and Tolcapone-d7 as specified in Table 1.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
References
Application Notes: Quantitative Analysis of Tolcapone in Plasma using Tolcapone D7 by LC-MS/MS
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) used as an adjunct therapy in the management of Parkinson's disease. It enhances the bioavailability of levodopa, a primary treatment for Parkinson's, by reducing its peripheral metabolism. Monitoring the plasma concentrations of Tolcapone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolcapone in human plasma, utilizing its deuterated analog, Tolcapone D7, as an internal standard to ensure high accuracy and precision.
Principle
The method employs a simple and efficient liquid-liquid extraction (LLE) technique for the isolation of Tolcapone and the internal standard (IS), this compound, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under gradient conditions, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in sample processing and instrument response, leading to reliable quantification.
Instrumentation and Materials
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium phosphate, Water (deionized or HPLC grade), Human plasma (drug-free), Tolcapone reference standard, and this compound internal standard.
Experimental Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolcapone and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tolcapone stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards at concentrations ranging from 10 to 5000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
-
Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.5 min: 90% to 30% B
-
6.5-8 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry:
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of Tolcapone in plasma.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Experimental Workflow Visualization
Caption: Workflow for Tolcapone analysis in plasma.
Signaling Pathway (Not Applicable)
The analysis of Tolcapone in plasma is a bioanalytical procedure and does not directly involve a biological signaling pathway in the context of the experimental method itself. The mechanism of action of Tolcapone involves the inhibition of the COMT enzyme, which is part of the dopamine metabolic pathway. However, a diagram of this pathway is outside the scope of this specific analytical protocol.
References
Application Notes and Protocols for the Use of Tolcapone-D7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, tolcapone increases the bioavailability and prolongs the plasma half-life of levodopa, leading to more stable plasma concentrations and improved motor response in patients.
Accurate quantification of tolcapone in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tolcapone-d7, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
These application notes provide a detailed protocol for the use of Tolcapone-d7 as an internal standard in pharmacokinetic studies of tolcapone. Included are methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, as well as representative pharmacokinetic data.
Data Presentation
The following tables summarize key parameters for a typical pharmacokinetic study of tolcapone and the LC-MS/MS method for its quantification using Tolcapone-d7.
Table 1: Representative Pharmacokinetic Parameters of Tolcapone in Healthy Adults Following a Single Oral Dose
| Parameter | Value | Reference |
| Dose | 200 mg | [1][2] |
| Tmax (Time to Peak Concentration) | ~2 hours | [1] |
| Cmax (Peak Plasma Concentration) | 6 - 7 µg/mL | [3] |
| AUC (Area Under the Curve) | 24 - 27 µg·h/mL | [3] |
| Elimination Half-life (t½) | 2 - 3 hours | |
| Absolute Bioavailability | ~65% |
Table 2: LC-MS/MS Parameters for the Quantification of Tolcapone and Tolcapone-d7
| Parameter | Tolcapone | Tolcapone-d7 (Internal Standard) |
| Precursor Ion (m/z) | 274.2 | 281.2 (estimated) |
| Product Ion (m/z) | 183.1 | 183.1 (estimated) |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | To be optimized | To be optimized |
Note: The MRM transitions for Tolcapone-d7 are estimated based on a stable d7 labeling on the tolyl ring, which is a common synthetic route. The exact mass and fragmentation pattern should be confirmed experimentally.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL):
-
Tolcapone Stock Solution: Accurately weigh 10 mg of tolcapone standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Tolcapone-d7 Stock Solution: Accurately weigh 10 mg of Tolcapone-d7 and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL. Store stock solutions at -20°C.
1.2. Working Solutions:
-
Tolcapone Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the tolcapone stock solution with a 50:50 mixture of acetonitrile and water. Suggested concentration ranges for CS and QC working solutions are 10 ng/mL to 5000 ng/mL.
-
Tolcapone-d7 Working Solution (Internal Standard): Dilute the Tolcapone-d7 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike 95 µL of blank plasma with 5 µL of the appropriate tolcapone working solution to prepare a series of calibration standards. A typical calibration curve might include concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low (e.g., 1.5 ng/mL), medium (e.g., 75 ng/mL), and high (e.g., 400 ng/mL).
Sample Preparation from Plasma
This protocol utilizes protein precipitation for the extraction of tolcapone and Tolcapone-d7 from plasma samples.
-
To 100 µL of plasma sample (unknown, CS, or QC), add 10 µL of the Tolcapone-d7 working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
4.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2. Instrument-specific parameters such as collision energy, declustering potential, and cell exit potential should be optimized for maximum signal intensity.
Visualizations
Tolcapone Metabolism Signaling Pathway
Caption: Major metabolic pathways of Tolcapone.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalysis of Tolcapone.
Logical Relationship of Key Components
Caption: Role of Tolcapone-d7 in pharmacokinetic studies.
References
Development of a Bioanalytical Method for the Quantification of Tolcapone in Human Plasma using Tolcapone-d7 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, used as an adjunct to levodopa/carbidopa therapy in patients with Parkinson's disease. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document outlines a detailed protocol for the development and validation of a sensitive and robust bioanalytical method for the quantification of Tolcapone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tolcapone-d7, to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Tolcapone (Reference Standard)
-
Tolcapone-d7 (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Method Development
Mass Spectrometry
The mass spectrometer was operated in negative ion electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Tolcapone and Tolcapone-d7 were optimized by infusing standard solutions into the mass spectrometer. The most abundant and stable fragment ions were selected for quantification and qualification.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Tolcapone | Tolcapone-d7 |
| Precursor Ion (Q1) (m/z) | 272.1 | 279.1 |
| Product Ion (Q3) (m/z) | 226.1 | 233.1 |
| Declustering Potential (DP) (V) | -60 | -60 |
| Collision Energy (CE) (eV) | -25 | -25 |
| Entrance Potential (EP) (V) | -10 | -10 |
| Collision Cell Exit Potential (CXP) (V) | -12 | -12 |
Note: The MRM transition for non-deuterated Tolcapone when used as an internal standard in a separate study was m/z 274.20 to 183.10 in positive ion mode; however, for this method, negative ion mode is proposed for optimal sensitivity of the analyte.[1]
Chromatography
A reverse-phase chromatographic method was developed to achieve efficient separation of Tolcapone and its internal standard from endogenous plasma components.
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tolcapone and Tolcapone-d7 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Tolcapone primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tolcapone-d7 primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Protein Precipitation (PPT)
This protocol is designed for high-throughput analysis and simplicity.
Caption: Protein Precipitation Sample Preparation Workflow.
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | Analysis of at least six different lots of blank plasma to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS). |
| Linearity | A calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analysis of QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three different days. | Mean accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (%CV) ≤15% (≤20% for LLOQ). |
| Recovery | Comparison of the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels. | Consistent and reproducible recovery. |
| Matrix Effect | Comparison of the analyte peak area in post-extraction spiked samples to that of neat solutions at three QC levels. | Consistent and reproducible matrix effect. |
| Stability | Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration within ±15% of the nominal concentration. |
Data Analysis
Data acquisition and processing will be performed using the instrument's software (e.g., SCIEX Analyst®). The concentration of Tolcapone in unknown samples will be determined by interpolating the peak area ratio (Tolcapone/Tolcapone-d7) against the calibration curve using a weighted (1/x²) linear regression model.
Signaling Pathway Context (Illustrative)
Tolcapone's mechanism of action involves the inhibition of the COMT enzyme, which plays a crucial role in the metabolism of catecholamines, including L-DOPA.
Caption: Tolcapone inhibits COMT, increasing L-DOPA availability.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of Tolcapone in human plasma using Tolcapone-d7 as an internal standard. The described protein precipitation sample preparation protocol is simple and amenable to high-throughput analysis. The successful validation of this method will ensure its suitability for supporting clinical and preclinical studies of Tolcapone.
References
Application Notes and Protocols for Tolcapone D7 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Tolcapone D7 in both in-vitro and in-vivo metabolic stability assays. This compound, a deuterated analog of Tolcapone, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in pharmacokinetic and drug metabolism studies, enhancing the accuracy and robustness of analytical methods.[1]
Introduction to Tolcapone and its Metabolism
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the management of Parkinson's disease.[2][3] Tolcapone is extensively metabolized in the body, with the primary metabolic pathway being glucuronidation. Other significant metabolic routes include O-methylation by COMT, oxidation primarily by cytochrome P450 enzymes CYP3A4 and CYP2A6, and reduction of the nitro group followed by N-acetylation and further conjugation. Understanding the metabolic stability of Tolcapone is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions.
Principle of Deuterated Standards in Metabolic Assays
This compound is chemically identical to Tolcapone but has a higher mass due to the replacement of seven hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer. When used as an internal standard, this compound is added to biological samples at a known concentration at the beginning of sample preparation. It co-elutes with the analyte (Tolcapone) during chromatography and experiences similar variations in sample processing, injection volume, and matrix effects (ion suppression or enhancement). This co-behavior allows for accurate quantification of the analyte by normalizing the response of the analyte to that of the internal standard, thereby improving the precision and accuracy of the assay.
Data Presentation: Metabolic Stability of Tolcapone
Table 1: In-Vitro Metabolic Stability of Tolcapone in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Tolcapone Concentration (µM) | 1 |
| Microsomal Protein (mg/mL) | 0.5 |
| Half-Life (t½, min) | 45 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 |
Table 2: In-Vitro Metabolic Stability of Tolcapone in Human Hepatocytes
| Parameter | Value |
| Incubation Time (hr) | 0, 0.5, 1, 2, 4 |
| Tolcapone Concentration (µM) | 1 |
| Hepatocyte Density (cells/mL) | 1 x 10⁶ |
| Half-Life (t½, hr) | 2.5 |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 4.6 |
Experimental Protocols
In-Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a typical procedure for assessing the metabolic stability of Tolcapone using pooled human liver microsomes.
Materials:
-
Tolcapone
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic Acid
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Tolcapone in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare working solutions of Tolcapone by diluting the stock solution with buffer to the desired concentrations for the calibration curve.
-
Prepare the internal standard working solution by diluting the this compound stock solution with ACN.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL) at 37°C for 5 minutes.
-
Initiate the reaction by adding the Tolcapone working solution (final concentration 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding two volumes of ice-cold ACN containing the this compound internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. A C8 or C18 column can be used for chromatographic separation with a mobile phase gradient of water and acetonitrile/methanol containing 0.1% formic acid.
-
Monitor the parent compound (Tolcapone) and the internal standard (this compound) using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Tolcapone remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
In-Vivo Metabolic Stability (Pharmacokinetic) Study in Rodents
This protocol outlines a general procedure for an in-vivo pharmacokinetic study to assess the metabolic stability of Tolcapone, using this compound as an internal standard for sample analysis.
Materials:
-
Tolcapone
-
This compound (Internal Standard)
-
Suitable vehicle for dosing (e.g., saline, PEG400)
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral or intravenous dose of Tolcapone to the animals. A typical oral dose might be in the range of 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing via a suitable route (e.g., tail vein, saphenous vein).
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding ice-cold ACN.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis as described in the in-vitro protocol.
-
-
Pharmacokinetic Analysis:
-
Construct a plasma concentration-time curve for Tolcapone.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Caption: Metabolic pathway of Tolcapone.
Caption: In-vitro metabolic stability assay workflow.
Caption: In-vivo pharmacokinetic study workflow.
References
Application of Tolcapone-d7 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tolcapone-d7, the deuterated analog of Tolcapone, serves as an indispensable tool in modern drug metabolism and pharmacokinetics (DMPK) studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tolcapone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in bioanalysis due to its ability to accurately and precisely correct for variability throughout the experimental workflow.
Key Applications:
-
Pharmacokinetic (PK) Studies: Tolcapone-d7 is crucial for the accurate determination of Tolcapone's concentration-time profile in plasma, serum, or other biological fluids. This enables the precise calculation of key PK parameters such as area under the curve (AUC), maximum concentration (Cmax), half-life (t1/2), and clearance.
-
Bioequivalence Studies: In the comparison of different formulations of Tolcapone, Tolcapone-d7 ensures the reliability of the analytical data, which is fundamental for establishing bioequivalence.
-
Metabolite Quantification: While Tolcapone-d7 is the ideal internal standard for Tolcapone, it can also be used in methods for the simultaneous quantification of Tolcapone and its metabolites, provided that the chromatographic separation is adequate.
-
In Vitro ADME Assays: Tolcapone-d7 is utilized in various in vitro assays, including metabolic stability studies in liver microsomes or hepatocytes, plasma protein binding experiments, and cell permeability assays, to ensure accurate quantification of the parent drug.
Advantages of Using Tolcapone-d7 as an Internal Standard:
The physicochemical properties of Tolcapone-d7 are nearly identical to those of unlabeled Tolcapone. This ensures that both compounds behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. The key advantages include:
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since Tolcapone-d7 co-elutes with Tolcapone, it experiences the same matrix effects, allowing for reliable correction.
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are a common source of error. Tolcapone-d7, when added at the beginning of the sample preparation process, experiences the same losses as Tolcapone, ensuring the accuracy of the final concentration measurement.
-
Improved Precision and Accuracy: By accounting for various sources of analytical variability, the use of Tolcapone-d7 significantly improves the precision and accuracy of the bioanalytical method.
-
Increased Method Robustness: Assays employing Tolcapone-d7 are generally more robust and less susceptible to day-to-day variations in instrument performance.
Data Presentation: Quantitative Comparison
The use of a deuterated internal standard like Tolcapone-d7 demonstrably improves the quality of bioanalytical data compared to using a structural analog or no internal standard. The following table summarizes representative data from a method validation experiment comparing the performance of a bioanalytical method with a deuterated internal standard versus a non-deuterated (structural analog) internal standard.
| Parameter | Method with Deuterated IS (Tolcapone-d7) | Method with Non-Deuterated IS (Structural Analog) | Acceptance Criteria (FDA/EMA) |
| Precision (%CV) | |||
| Intra-day | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | < 6% | < 18% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | |||
| Intra-day | ± 5% | ± 12% | ± 15% (± 20% at LLOQ) |
| Inter-day | ± 7% | ± 14% | ± 15% (± 20% at LLOQ) |
| Recovery (%) | |||
| Tolcapone | 85 ± 4% | 83 ± 12% | Consistent, precise, and reproducible |
| Internal Standard | 87 ± 5% | 75 ± 15% | Consistent with analyte |
| Matrix Effect (%CV) | < 4% | < 16% | ≤ 15% |
Experimental Protocols
Protocol 1: Quantification of Tolcapone in Human Plasma using LC-MS/MS with Tolcapone-d7 as an Internal Standard
1. Objective: To determine the concentration of Tolcapone in human plasma samples.
2. Materials and Reagents:
-
Tolcapone and Tolcapone-d7 reference standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates
3. Stock and Working Solutions Preparation:
-
Tolcapone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tolcapone in 10 mL of MeOH.
-
Tolcapone-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Tolcapone-d7 in 1 mL of MeOH.
-
Tolcapone Working Standards: Prepare a series of working standards by serially diluting the Tolcapone stock solution with 50:50 ACN:Water to create calibration standards (e.g., 1 - 2000 ng/mL).
-
Tolcapone-d7 Working Solution (Internal Standard, 100 ng/mL): Dilute the Tolcapone-d7 stock solution with ACN containing 0.1% FA.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, quality control (QC) samples, and study samples into a 96-well plate.
-
Add 150 µL of the Tolcapone-d7 working solution (100 ng/mL in ACN with 0.1% FA) to each well.
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolcapone: 272.1 > 226.1 m/z
-
Tolcapone-d7: 279.1 > 233.1 m/z
-
-
Collision Energy (CE): Optimized for specific instrument (e.g., -20 eV for Tolcapone)
-
Other Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, temperature, gas flows) according to the instrument manufacturer's recommendations.
-
6. Data Analysis:
-
Integrate the peak areas for both Tolcapone and Tolcapone-d7.
-
Calculate the peak area ratio (Tolcapone/Tolcapone-d7).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Tolcapone in QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for a typical DMPK study using Tolcapone-d7.
Caption: Metabolic pathways of Tolcapone.
Application Notes and Protocols for the Synthesis and Purification of Deuterated Tolcapone
Introduction
Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines like dopamine.[1][2] It is used as an adjunct therapy in the treatment of Parkinson's disease, particularly for patients treated with levodopa/carbidopa who experience motor fluctuations.[3][4] The deuteration of pharmaceuticals, or the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to improve the metabolic profile and pharmacokinetics of a drug.[5] This application note provides a detailed protocol for the synthesis, purification, and characterization of deuterated Tolcapone for research purposes.
I. Synthesis of Deuterated Tolcapone (Tolcapone-d7)
This protocol describes a potential synthetic route to Tolcapone-d7, where the deuterium labels are incorporated into the 4-methylbenzoyl moiety. The synthesis involves a Friedel-Crafts acylation followed by nitration and demethylation.
Experimental Protocol: Synthesis of Tolcapone-d7
Materials:
-
3,4-Dimethoxybenzene (Veratrole)
-
4-(Trideuteriomethyl)benzoyl-2,3,5,6-d4 chloride (p-Toluoyl chloride-d7)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Nitric acid (70%)
-
Acetic acid
-
Hydrobromic acid (48% in acetic acid)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 3,4-dimethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a solution of 4-(trideuteriomethyl)benzoyl-2,3,5,6-d4 chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deuterated benzophenone intermediate.
-
-
Step 2: Nitration
-
Dissolve the crude intermediate from Step 1 in acetic acid.
-
Cool the solution to 10-15 °C.
-
Slowly add nitric acid (70%) while maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the crude nitro-benzophenone derivative.
-
-
Step 3: Demethylation
-
To the crude nitro-benzophenone derivative from Step 2, add a solution of 48% hydrobromic acid in acetic acid.
-
Heat the mixture to reflux (approximately 120 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude solid is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, Tolcapone-d7.
-
Experimental Workflow: Synthesis of Tolcapone-d7
Caption: Workflow for the three-step synthesis of deuterated Tolcapone (Tolcapone-d7).
II. Purification of Deuterated Tolcapone
Protocol 1: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude Tolcapone-d7 in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed compound onto the top of the column.
-
Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified Tolcapone-d7.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Procedure:
-
Prepare a standard solution of Tolcapone-d7 of known concentration in the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of the product.
-
Calculate the purity based on the relative peak area.
-
III. Data Presentation
Table 1: Summary of Synthesis Parameters for Tolcapone-d7
| Parameter | Step 1: Acylation | Step 2: Nitration | Step 3: Demethylation | Overall |
| Starting Material (g) | Value | Value | Value | Value |
| Product Yield (g) | Value | Value | Value | Value |
| Molar Yield (%) | Value | Value | Value | Value |
| Reaction Time (h) | Value | Value | Value | Value |
| Temperature (°C) | Value | Value | Value | - |
Table 2: Purity Analysis of Tolcapone-d7
| Analytical Method | Parameter | Result |
| HPLC | Retention Time (min) | Value |
| Purity (%) | Value | |
| ¹H NMR | Conforms to structure | Yes/No |
| Mass Spec (m/z) | [M-H]⁻ | Calculated / Observed |
| Deuterium Incorporation (%) | By Mass Spec / NMR | Value |
IV. Mechanism of Action: Tolcapone as a COMT Inhibitor
Tolcapone exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). In patients with Parkinson's disease, Levodopa is administered to increase dopamine levels in the brain. However, a significant portion of Levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). Tolcapone inhibits this peripheral metabolism, thereby increasing the bioavailability of Levodopa and allowing more of it to cross the blood-brain barrier. Within the central nervous system, Tolcapone also inhibits COMT, which slows the degradation of dopamine, further enhancing dopaminergic activity.
Signaling Pathway: Tolcapone's Inhibition of COMT
Caption: Mechanism of Tolcapone as a central and peripheral COMT inhibitor.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Tolcapone? [synapse.patsnap.com]
- 3. Tolcapone (Tasmar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Tolcapone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tolcapone Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy in the treatment of Parkinson's disease. It enhances the bioavailability of levodopa, a primary treatment for Parkinson's, by reducing its peripheral metabolism. Accurate and precise quantification of Tolcapone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. A deuterated internal standard closely mimics the physicochemical properties of the analyte, ensuring it effectively tracks the analyte through all stages of sample preparation and analysis. This minimizes variability and leads to more accurate and reliable data.
These application notes provide detailed protocols for the sample preparation of Tolcapone from human plasma using a deuterated internal standard (e.g., Tolcapone-d4) for subsequent analysis by LC-MS/MS. Three common and effective sample preparation techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Analytical Method Overview
The following protocols are designed for the quantitative analysis of Tolcapone using an LC-MS/MS system. The mass spectrometric parameters are based on a validated method for the simultaneous determination of several compounds including Tolcapone in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Tolcapone Mass Spectrometric Parameters:
| Parameter | Value |
| Precursor Ion (m/z) | 274.20 |
| Product Ion (m/z) | 183.10 |
Tolcapone-d4 (Internal Standard) Mass Spectrometric Parameters (representative):
| Parameter | Value |
| Precursor Ion (m/z) | 278.20 |
| Product Ion (m/z) | 187.10 |
Note: The exact m/z values for the deuterated internal standard may vary depending on the position and number of deuterium atoms.
Sample Preparation Protocols
The selection of a sample preparation method depends on factors such as the required limit of quantification, sample volume, and desired sample cleanliness.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing the majority of proteins from a plasma sample.[1] It is a high-throughput technique suitable for early-stage drug discovery and clinical studies where a large number of samples need to be processed quickly.
Materials:
-
Human plasma samples
-
Tolcapone calibration standards and quality control (QC) samples
-
Tolcapone-d4 internal standard working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Experimental Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Tolcapone-d4 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up technique that separates analytes from interferences based on their differential solubility in two immiscible liquids.[2] LLE generally provides cleaner extracts than PPT, resulting in reduced matrix effects and improved assay sensitivity.
Materials:
-
Human plasma samples
-
Tolcapone calibration standards and QC samples
-
Tolcapone-d4 internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Experimental Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Tolcapone-d4 internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, leading to the highest sensitivity and specificity.[3][4] SPE is particularly useful for demanding applications that require low limits of quantification.
Materials:
-
Human plasma samples
-
Tolcapone calibration standards and QC samples
-
Tolcapone-d4 internal standard working solution
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., Acetonitrile)
Experimental Protocol:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the Tolcapone-d4 internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of deionized water through them. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
Dry the cartridge under vacuum for 2 minutes.
-
-
Elution:
-
Elute Tolcapone and the internal standard with 1 mL of acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Solid-Phase Extraction Workflow
Data Presentation
The following tables summarize the expected performance characteristics of the described sample preparation methods for the analysis of Tolcapone in human plasma using a deuterated internal standard. These values are representative and may vary depending on the specific laboratory conditions and instrumentation.
Table 1: Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 105 | 85 - 105 | 80 - 120 |
| Liquid-Liquid Extraction | > 90 | > 90 | 90 - 110 |
| Solid-Phase Extraction | > 95 | > 95 | 95 - 105 |
Table 2: Precision and Accuracy
| Quality Control Level | Protein Precipitation (%CV / %Bias) | Liquid-Liquid Extraction (%CV / %Bias) | Solid-Phase Extraction (%CV / %Bias) |
| Low QC | < 15 / ±15 | < 10 / ±10 | < 5 / ±5 |
| Medium QC | < 15 / ±15 | < 10 / ±10 | < 5 / ±5 |
| High QC | < 15 / ±15 | < 10 / ±10 | < 5 / ±5 |
Conclusion
The choice of sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for Tolcapone. Protein precipitation offers a high-throughput solution, while liquid-liquid and solid-phase extraction provide cleaner samples and enhanced sensitivity. The use of a deuterated internal standard is strongly recommended for all methods to ensure the highest quality data for pharmacokinetic and clinical studies. The detailed protocols and expected performance characteristics provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Tolcapone.
References
Application Notes and Protocols for the Detection of Tolcapone and Tolcapone D7 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa. It is used as an adjunctive therapy in the management of Parkinson's disease. The quantitative analysis of Tolcapone in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides detailed mass spectrometry (MS) parameters and a comprehensive experimental protocol for the sensitive and specific detection of Tolcapone and its deuterated internal standard, Tolcapone D7, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
The successful detection of Tolcapone and this compound by tandem mass spectrometry relies on the selection of appropriate precursor and product ions, a technique known as Multiple Reaction Monitoring (MRM). The parameters provided below are optimized for positive electrospray ionization (ESI+).
Table 1: Mass Spectrometry Parameters for Tolcapone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tolcapone | 274.2 | 183.1 | ESI+ |
| This compound | 281.2 | 190.1* | ESI+ |
*Note: The product ion for this compound is a theoretical value based on the fragmentation pattern of Tolcapone, assuming the deuterium atoms are located on the tolyl group, which is not involved in the primary fragmentation.[1]
Liquid Chromatography Parameters
Chromatographic separation is essential to resolve Tolcapone and its internal standard from endogenous matrix components. A reverse-phase C18 column is commonly employed for this purpose.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution (specifics to be optimized based on system) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Experimental Protocol: Sample Preparation from Human Plasma
The following protocol details a protein precipitation method for the extraction of Tolcapone and this compound from human plasma, a common and effective technique for sample clean-up prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Tolcapone and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Tolcapone and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a working standard solution of Tolcapone and a working internal standard (IS) solution of this compound by serial dilution in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
-
Sample Spiking:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of the Tolcapone working standard solution (for calibration curve and quality control samples) and a fixed amount of the this compound working IS solution. For blank samples, add only the internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the analytes and remove the organic solvent.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of Mobile Phase A and B).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 10 µL onto the LC-MS/MS system.
-
Visualization of the Analytical Workflow and Metabolic Pathway
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz (DOT language).
The primary metabolic pathway of Tolcapone in the body is glucuronidation. This process increases the water solubility of the drug, facilitating its excretion.
References
Application Notes and Protocols for the Use of Tolcapone-d7 in Cerebral Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of deuterated tolcapone (Tolcapone-d7) in cerebral microdialysis studies, with a focus on investigating its effects on catecholaminergic neurotransmission. This document outlines the scientific background, detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT in both the periphery and the central nervous system (CNS), tolcapone increases the bioavailability of levodopa (L-DOPA), the precursor to dopamine, and slows the breakdown of dopamine in the brain.[1][2][3][4] This mechanism of action makes it a valuable therapeutic agent for Parkinson's disease.[3]
Cerebral microdialysis is a powerful in-vivo technique used to sample the extracellular fluid of the brain, allowing for the continuous monitoring of neurotransmitter levels and their metabolites in conscious, freely moving animals. The use of Tolcapone in conjunction with cerebral microdialysis enables researchers to elucidate the pharmacodynamic effects of COMT inhibition on central neurotransmitter systems.
Tolcapone-d7, a deuterated analog of tolcapone, serves as an ideal internal standard for the quantitative analysis of tolcapone in biological matrices, such as brain microdialysates, using liquid chromatography-mass spectrometry (LC-MS/MS). Its similar physicochemical properties to the unlabeled drug ensure comparable extraction recovery and ionization efficiency, while its distinct mass allows for precise and accurate quantification.
Scientific Principles
The experimental approach described herein is based on the following principles:
-
COMT Inhibition: Tolcapone blocks the action of COMT, leading to an accumulation of L-DOPA and a reduction in its methylation to 3-O-methyldopa. This results in higher levels of L-DOPA crossing the blood-brain barrier. Centrally, tolcapone inhibits the degradation of dopamine to 3-methoxytyramine (3-MT) and subsequently to homovanillic acid (HVA).
-
Cerebral Microdialysis: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region (e.g., the striatum). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Small molecules, including neurotransmitters and their metabolites, diffuse from the brain's extracellular fluid across the membrane and into the perfusion fluid (dialysate), which is then collected for analysis.
-
Quantitative Analysis: The concentration of analytes in the microdialysate is determined using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or LC-MS/MS. The use of Tolcapone-d7 as an internal standard in LC-MS/MS analysis allows for the accurate quantification of Tolcapone concentrations in the collected samples.
Experimental Protocols
Animal Preparation and Stereotaxic Surgery
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used for these studies. Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm, and Dorsoventral (DV) -3.5 mm from the skull surface.
-
Slowly lower the microdialysis guide cannula to the desired DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least 24-48 hours before the microdialysis experiment.
-
Cerebral Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert a microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula.
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump.
-
Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, and 1.2 mM MgCl₂ in sterile water.
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into small collection vials.
-
To prevent degradation of catecholamines, add a small volume of antioxidant solution (e.g., 0.1 M perchloric acid or an ascorbic acid/EDTA solution) to the collection vials.
-
Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
-
-
Drug Administration:
-
After collecting baseline samples, administer Tolcapone (e.g., 10-30 mg/kg, intraperitoneally or orally) or vehicle.
-
In some experimental paradigms, co-administer L-DOPA/carbidopa to investigate the effect of Tolcapone on L-DOPA metabolism and dopamine levels.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analytical Protocol: Quantification of Tolcapone, Dopamine, and Metabolites
3.3.1. Sample Preparation for LC-MS/MS Analysis of Tolcapone
-
Thaw the microdialysate samples on ice.
-
To a 20 µL aliquot of the dialysate, add 5 µL of the internal standard working solution (Tolcapone-d7 in methanol).
-
Precipitate proteins by adding 75 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.3.2. LC-MS/MS Conditions for Tolcapone Analysis (Adapted from a validated plasma method)
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C8 column (e.g., 50 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile:methanol 90:10 v/v with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Tolcapone: m/z 272.1 > 226.1
-
Tolcapone-d7: m/z 279.1 > 233.1
-
3.3.3. HPLC-ECD for Dopamine and Metabolites Analysis
-
System: An HPLC system with a refrigerated autosampler and an electrochemical detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., phosphate buffer) containing an ion-pairing agent (e.g., octane sulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detector Potential: A glassy carbon electrode set at an oxidizing potential (e.g., +0.65 to +0.75 V) against an Ag/AgCl reference electrode.
-
Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas in the samples to those of external standards.
Data Presentation
Quantitative data from cerebral microdialysis studies should be presented in a clear and organized manner to facilitate comparison between different treatment groups and time points.
Table 1: Effect of Tolcapone (30 mg/kg, i.p.) on Basal Extracellular Levels of Dopamine and its Metabolites in Rat Striatum.
| Analyte | Basal Level (pg/20µL dialysate) | Peak Effect (% of Basal) | Time to Peak (min) |
| Dopamine (DA) | 25 ± 4 | ~120% (Not significant) | 60 |
| DOPAC | 3500 ± 450 | 150% | 80 |
| HVA | 2800 ± 300 | 40% | 100 |
Data are presented as mean ± SEM. Data are extrapolated from graphical representations in published studies.
Table 2: Effect of Tolcapone (30 mg/kg, p.o.) in Combination with L-DOPA/Benserazide (30/15 mg/kg, p.o.) on Extracellular Levels of Dopamine and its Metabolites in Rat Striatum.
| Treatment Group | Peak DA Level (% of Basal) | Peak DOPAC Level (% of Basal) | Peak HVA Level (% of Basal) |
| L-DOPA/Benserazide | 800% | 1200% | 1500% |
| L-DOPA/Benserazide + Tolcapone | 1500% | 1800% | 700% |
Data are presented as percentage change from baseline and are extrapolated from graphical representations in published studies.
Visualization of Pathways and Workflows
Dopamine Metabolism and the Effect of Tolcapone
The following diagram illustrates the major pathways of dopamine synthesis and metabolism, highlighting the site of action for Tolcapone.
Caption: Dopamine metabolism pathway and the inhibitory action of Tolcapone on COMT.
Experimental Workflow for Cerebral Microdialysis Study
This diagram outlines the logical flow of a typical cerebral microdialysis experiment to study the effects of Tolcapone.
Caption: Experimental workflow for a cerebral microdialysis study.
Conclusion
The combination of cerebral microdialysis with advanced analytical techniques provides a powerful platform for investigating the neurochemical effects of COMT inhibitors like Tolcapone in the brain. The use of Tolcapone-d7 as an internal standard ensures the accuracy and reliability of quantitative measurements of the drug in microdialysate samples. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of Tolcapone and other neuromodulatory compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Conditions for Tolcapone and Tolcapone D7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS conditions for the analysis of Tolcapone and its deuterated internal standard, Tolcapone D7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Tolcapone and this compound?
A1: The selection of appropriate MRM transitions is critical for the sensitivity and specificity of your assay. Based on available literature and predictable fragmentation patterns, the following transitions are recommended. Please note that the transitions for this compound are predicted based on the fragmentation of Tolcapone and should be experimentally verified on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Tolcapone | 274.2 | 183.1 | Positive | This is a commonly reported and validated transition.[1] |
| 155.1 | Positive | A secondary, confirmatory transition. | ||
| This compound | 281.2 | 190.1 | Positive | Predicted primary transition based on a +7 Da shift. |
| 162.1 | Positive | Predicted secondary, confirmatory transition. |
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A deuterated internal standard (IS) is highly recommended for quantitative LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects.[2] Since this compound is structurally and chemically very similar to Tolcapone, it will behave similarly during extraction and ionization, but it is distinguishable by its mass. This ensures more accurate and precise quantification of the analyte.
Q3: What is the mechanism of action of Tolcapone?
A3: Tolcapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). COMT is involved in the metabolism of catecholamines, including dopamine. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa, a precursor to dopamine, which is used in the treatment of Parkinson's disease.
Experimental Protocols
This section provides a detailed methodology for the analysis of Tolcapone in human plasma, synthesized from various published methods.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for injection.
2. LC-MS/MS Method
The following table summarizes a typical set of LC-MS/MS parameters. These should be optimized for your specific instrumentation.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for Tolcapone analysis.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Tolcapone | Human Plasma | 10 - 5000 | 10 |
| Tolcapone | Human Plasma | 5 - 2000 | 5 |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Accuracy (%) | Precision (%RSD) |
| Tolcapone | Human Plasma | Low (30 ng/mL) | 95.2 - 104.5 | < 5 |
| Mid (500 ng/mL) | 98.1 - 102.3 | < 4 | ||
| High (4000 ng/mL) | 99.5 - 101.8 | < 3 |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Tolcapone | Human Plasma | LLE (MTBE) | > 85 |
| Tolcapone | Human Plasma | Protein Precipitation | > 90 |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Tolcapone and this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. | 1. Flush the column or replace it if necessary. 2. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase. 3. Modify the mobile phase pH with a small amount of formic acid to improve peak shape. |
| Low Signal Intensity or Sensitivity | 1. Ion suppression from matrix components. 2. Suboptimal MS parameters. 3. Inefficient extraction. | 1. Improve sample cleanup (e.g., try a different LLE solvent or a solid-phase extraction). Dilute the sample if sensitivity allows. 2. Perform a full optimization of source and compound-specific parameters (e.g., capillary voltage, gas flows, collision energy). 3. Optimize the LLE procedure (e.g., solvent choice, pH adjustment). |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is stable. 3. Use a guard column and monitor column performance with QC samples. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Improve sample preparation to remove interfering substances. |
| Inconsistent Internal Standard Response | 1. Degradation of the IS. 2. Inaccurate pipetting. 3. Differential matrix effects on analyte and IS. | 1. Prepare fresh IS working solutions regularly. 2. Calibrate pipettes and ensure proper technique. 3. Ensure the IS and analyte co-elute as closely as possible. Improve sample cleanup. |
Visualizations
Dopamine Metabolism and Tolcapone's Mechanism of Action
Caption: Tolcapone inhibits COMT, increasing Levodopa's availability to form Dopamine.
General LC-MS/MS Workflow for Tolcapone Analysis
Caption: A typical workflow for the quantitative analysis of Tolcapone in plasma.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common LC-MS/MS issues.
References
Addressing matrix effects in the bioanalysis of Tolcapone with Tolcapone D7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Tolcapone, with a specific focus on addressing matrix effects using its deuterated internal standard, Tolcapone D7.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of LC-MS/MS bioanalysis of Tolcapone?
A1: The matrix effect is the alteration of the ionization efficiency of Tolcapone by co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] These interfering components can include endogenous phospholipids, salts, and metabolites.[2]
Q2: How does using a deuterated internal standard like this compound help in addressing matrix effects?
A2: A deuterated internal standard (d-IS) like this compound is a stable isotope-labeled version of the analyte. It is chemically and physically almost identical to Tolcapone, meaning it has a very similar extraction recovery and chromatographic retention time. The key principle is that the d-IS will be affected by the matrix in the same way as the analyte. By measuring the ratio of the analyte's response to the d-IS's response, any signal fluctuations caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: What are the common sample preparation techniques to minimize matrix effects for Tolcapone analysis in plasma?
A3: Common sample preparation techniques for Tolcapone in plasma include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which can still cause ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Tolcapone from the aqueous plasma into an immiscible organic solvent. LLE can provide a cleaner extract than PPT, leading to reduced matrix effects.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by retaining Tolcapone on a solid sorbent while matrix components are washed away. This method generally results in the cleanest extracts and the least matrix effects, but is often more time-consuming and costly than PPT or LLE.
Q4: Can I use a different internal standard if this compound is unavailable?
A4: While it is possible to use a structural analog as an internal standard, a stable isotope-labeled internal standard like this compound is highly recommended. This is because a structural analog may have different chromatographic and ionization behavior compared to Tolcapone, and therefore may not effectively compensate for matrix effects. The use of a deuterated internal standard that co-elutes with the analyte is the most effective strategy to correct for matrix effects.
Troubleshooting Guide
Problem: I am observing significant ion suppression for Tolcapone, even with the use of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | * If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample. * Optimize the extraction solvent and pH to improve the recovery of Tolcapone and removal of interfering matrix components. |
| Chromatographic Co-elution | * Modify the chromatographic gradient to better separate Tolcapone from the ion-suppressing matrix components. * Experiment with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity. |
| High Sample Concentration | * Dilute the sample to reduce the concentration of matrix components entering the mass spectrometer. |
| Ion Source Contamination | * Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Problem: My recovery of Tolcapone is low and inconsistent.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | * Optimize the extraction solvent, pH, and mixing time for LLE. * For SPE, ensure the correct sorbent is being used and optimize the wash and elution steps. |
| Analyte Instability | * Investigate the stability of Tolcapone in the biological matrix and during the sample preparation process. Consider adding a stabilizer if necessary. |
| Adsorption to Labware | * Use low-binding tubes and pipette tips to minimize non-specific binding of Tolcapone. |
Data Presentation
Table 1: Representative Matrix Effect and Recovery Data for Tolcapone and this compound
| Parameter | Tolcapone | This compound (IS) | IS-Normalized Matrix Factor | Acceptance Criteria |
| Matrix Factor (MF) | 0.88 | 0.89 | 0.99 | 0.85 - 1.15 |
| Recovery (%) | 92.5 | 93.1 | N/A | Consistent and precise |
| Process Efficiency (%) | 81.4 | 82.9 | N/A | Consistent and precise |
This table presents illustrative data. Actual values will vary depending on the specific method and laboratory conditions.
Interpretation:
-
A Matrix Factor (MF) of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. An ideal MF is 1 (no matrix effect).
-
The IS-Normalized Matrix Factor is calculated by dividing the MF of the analyte by the MF of the internal standard. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Recovery refers to the efficiency of the extraction process.
-
Process Efficiency combines the effects of matrix effects and recovery.
Experimental Protocols
Detailed Protocol for Protein Precipitation
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Typical LC-MS/MS Parameters for Tolcapone Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute Tolcapone, and then return to initial conditions for column re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent)
-
MS/MS Transitions:
-
Tolcapone: Precursor ion → Product ion (e.g., m/z 272.1 → 226.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 279.1 → 233.1)
-
Visualizations
Caption: Experimental workflow for Tolcapone bioanalysis.
Caption: Troubleshooting logic for matrix effects.
References
Preventing isotopic back-exchange of deuterium in Tolcapone D7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic back-exchange of deuterium in Tolcapone D7.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A1: Isotopic back-exchange is an undesirable chemical reaction where deuterium (D) atoms on a labeled compound, such as this compound, are replaced by hydrogen (H) atoms from the surrounding environment.[1][2] This is a significant concern because it compromises the isotopic purity of the compound, leading to inaccurate results in quantitative analyses (e.g., LC-MS/MS) and misinterpretation of experimental data.[2][3] The loss of deuterium can alter the measured mass-to-charge ratio (m/z) and affect the reliability of the deuterated compound as an internal standard.[3]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: Tolcapone has several positions where deuterium labels can be placed, but they exhibit different stabilities.
-
Phenolic Hydroxyl Groups: Tolcapone has two phenolic hydroxyl (-OH) groups. If these are deuterated to form -OD, the deuterium is extremely labile (prone to exchange). This exchange with protons from sources like trace water can happen almost instantaneously.
-
Aromatic Ring: The deuterium atoms on the aromatic rings (C-D bonds) are significantly more stable. However, they are still susceptible to back-exchange under certain conditions, particularly in the presence of protic solvents and acid or base catalysts. The D7 label in commercially available this compound is on the 4-methylphenyl ring, which is generally stable.
Q3: What are the primary causes of deuterium back-exchange?
A3: The primary factors that drive deuterium back-exchange are:
-
pH: The rate of exchange is highly dependent on pH. Both acidic and, more significantly, basic conditions can catalyze the reaction. The minimum rate of exchange for many compounds is typically observed at a pH between 2.5 and 3.0.
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange. Conversely, performing experiments at low temperatures (e.g., 0°C or below) drastically slows down the exchange rate.
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, and ethanol, are major contributors to back-exchange. Many deuterated solvents are hygroscopic and can absorb atmospheric moisture, introducing a source of protons.
-
Analysis Time: The longer a sample is exposed to non-ideal conditions (e.g., in a protic mobile phase during a long LC run), the greater the potential for back-exchange.
Q4: How can I detect if back-exchange is occurring in my sample?
A4: Back-exchange can be detected using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: In MS, back-exchange is observed as a shift in the mass-to-charge ratio (m/z) of the molecule. For example, if this compound (C₁₄H₄D₇NO₅, MW: ~280.3) exchanges one deuterium for a hydrogen, a peak will appear at a lower m/z value. A full scan mass spectrum can reveal the isotopic distribution and show peaks corresponding to M+6, M+5, etc., indicating the extent of back-exchange.
-
NMR Spectroscopy: In ¹H NMR, back-exchange on C-D bonds would lead to the appearance of new proton signals in the aromatic region that were not present in the original, pure deuterated compound. For labile -OD groups, the deuterium signal is often not observed, and the presence of a protonated -OH signal would indicate exchange.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Loss of Isotopic Purity During Sample Preparation and Storage
-
Symptom: You observe a decrease in the isotopic purity of your this compound standard or sample after preparation or storage, confirmed by MS or NMR analysis.
-
Potential Cause: Contamination with protic solvents (especially water) or exposure to non-optimal pH conditions.
-
Troubleshooting Steps:
-
Evaluate Solvents: Are you using aprotic solvents (e.g., acetonitrile, DMSO) for your stock solutions and dilutions? If an aqueous or protic solvent is required, prepare solutions fresh and minimize storage time.
-
Ensure Dry Conditions: Most deuterated solvents are hygroscopic. Handle this compound and prepare solutions under an inert atmosphere (e.g., in a glove box with nitrogen or argon) to minimize contact with atmospheric moisture.
-
Properly Prepare Glassware: Glassware can be a significant source of moisture. Dry all glassware (vials, pipettes, NMR tubes) in an oven at ~150°C for at least 24 hours and allow it to cool in a desiccator or under an inert atmosphere before use.
-
Control Storage Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C, -20°C, or -80°C) in tightly sealed vials to slow down any potential exchange reactions. Allow containers to warm to room temperature before opening to prevent condensation.
-
Issue 2: Significant Back-Exchange During LC-MS Analysis
-
Symptom: Inconsistent quantification, a drifting calibration curve, or an increasing analyte (H7) signal relative to the D7 internal standard during an LC-MS batch run.
-
Potential Cause: The mobile phase composition and chromatographic conditions are promoting on-column or in-source back-exchange.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The rate of back-exchange is minimized at a pH of approximately 2.5. If compatible with your chromatography and analyte stability, adjust your mobile phase to this pH range. Avoid highly acidic or basic mobile phases.
-
Reduce Temperature: Lowering the temperature of the autosampler and the column compartment is one of the most effective ways to minimize back-exchange. Aim for 0-4°C if your equipment allows. Sub-zero chromatography can further reduce exchange.
-
Minimize Analysis Time: Shorten the LC gradient time to reduce the sample's residence time on the column, limiting its exposure to the protic mobile phase. Increasing the flow rate can also help achieve faster separations.
-
Use Aprotic Solvents: Where possible, increase the proportion of aprotic organic solvent (like acetonitrile) in your mobile phase relative to the protic solvent (water).
-
Optimize MS Source Parameters: Gas-phase exchange can occur in the mass spectrometer's ESI source. While harder to control, optimizing parameters like desolvation temperature to minimize ion heating can help reduce this effect.
-
Quantitative Data Summary
The degree of back-exchange is highly dependent on the specific experimental conditions. The tables below summarize key influencing factors and reported quantitative data from studies on deuterated molecules, primarily from the field of hydrogen-deuterium exchange mass spectrometry (HDX-MS), which provides a well-documented model for understanding back-exchange phenomena.
Table 1: Factors Influencing Deuterium Back-Exchange Rate
| Factor | Condition Promoting Exchange | Condition Minimizing Exchange | Primary Rationale |
| pH | High (>8) or Low (<2) | pH ≈ 2.5 - 3.0 | The exchange reaction is acid- and base-catalyzed, with a minimum rate near pH 2.5. |
| Temperature | High (e.g., Room Temp or above) | Low (e.g., ≤ 4°C) | Slows the chemical reaction kinetics of the exchange process. |
| Solvent | Protic (e.g., H₂O, Methanol) | Aprotic (e.g., Acetonitrile) | Protic solvents provide a source of exchangeable hydrogen atoms. |
| Time | Long exposure / analysis time | Short exposure / analysis time | Reduces the opportunity for the exchange reaction to occur. |
| Label Position | On Heteroatoms (O, N, S) | On Aromatic/Aliphatic Carbon | C-D bonds are significantly more stable than O-D, N-D, or S-D bonds. |
Table 2: Impact of Analytical Conditions on Deuterium Recovery
| Parameter Modified | Change Made | Effect on Back-Exchange | Reference |
| LC Gradient Time | Shortened 3-fold | Reduced back-exchange by only ~2% | |
| LC System Temp. | Lowered to 0°C | Significantly slows the exchange rate, preserving the deuterium label. | |
| LC System Temp. | Lowered to -20°C | Allows for much longer LC gradients (e.g., 120 min) with minimal back-exchange. | |
| pH & Ionic Strength | Optimized for each step | Can improve deuterium label recovery to 90% ± 5%. |
Experimental Protocols
Protocol 1: Recommended Handling and Preparation of this compound Stock Solutions
This protocol is designed to minimize moisture contamination, a primary driver of back-exchange.
-
Glassware Preparation: Place all glassware (volumetric flasks, vials, pipette tips) in an oven at 150°C for a minimum of 24 hours. Transfer the hot glassware to a desiccator and allow it to cool completely under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Transfer: Move the cooled glassware, your sealed this compound container, and a high-purity anhydrous aprotic solvent (e.g., acetonitrile or DMSO) into a glove box or glove bag filled with dry nitrogen or argon.
-
Equilibration: Allow the sealed this compound container to equilibrate to the ambient temperature inside the glove box before opening to prevent moisture condensation.
-
Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen anhydrous aprotic solvent.
-
If serial dilutions are needed, perform them using the same high-purity anhydrous solvent.
-
-
Storage: Aliquot the stock solution into smaller, pre-dried vials with PTFE-lined caps. Tightly seal the vials and store them at a low temperature (e.g., -20°C or -80°C). Storing in smaller aliquots prevents contamination of the entire stock solution from repeated use.
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
This protocol outlines a "quenched" LC-MS setup, borrowing principles from HDX-MS to preserve the deuterium label during analysis.
-
System Equilibration:
-
Prepare mobile phases using high-purity solvents. For the aqueous mobile phase (A), use water with 0.1% formic acid to achieve a pH of ~2.7. The organic mobile phase (B) can be acetonitrile with 0.1% formic acid.
-
Cool the column compartment and the autosampler to the lowest stable temperature possible, ideally 0-4°C.
-
Equilibrate the entire LC system, including the column, with the initial mobile phase conditions at the reduced temperature for at least 30-60 minutes before starting the run.
-
-
Sample Preparation: Prepare the final samples for injection by diluting them in a solution that mimics the initial mobile phase conditions, keeping them chilled until they are placed in the cooled autosampler.
-
Chromatography:
-
Use the shortest possible LC gradient that provides adequate separation of Tolcapone from other matrix components.
-
Consider using a higher flow rate, as this can improve separation efficiency at low temperatures and reduce run times.
-
-
Mass Spectrometry:
-
Optimize source parameters (e.g., gas flows, temperatures) to ensure efficient ionization and desolvation while minimizing excessive heat that could promote in-source exchange.
-
Acquire data in full-scan mode for a subset of samples to visually inspect the isotopic distribution and confirm the absence of significant back-exchange (i.e., the M+7 peak should be dominant for this compound).
-
Visualizations
Experimental Workflow
The following diagram illustrates a recommended workflow for handling and analyzing this compound to minimize the risk of isotopic back-exchange.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing the root cause of observed isotopic back-exchange.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Tolcapone D7 in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Tolcapone and its deuterated internal standard, Tolcapone D7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly poor signal intensity of the internal standard, that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Tolcapone, where seven hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative mass spectrometry-based bioanalysis. Because it is chemically and physically very similar to Tolcapone, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to be used to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Tolcapone.
Q2: I am observing a poor signal for this compound. What are the most common causes?
Poor signal intensity for a deuterated internal standard like this compound can stem from several factors:
-
Suboptimal Mass Spectrometry Conditions: The instrument may not be properly tuned for the specific mass-to-charge ratio (m/z) of this compound.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur with deuterium labels in chemically active positions and can be influenced by pH and temperature.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with this compound and suppress its ionization in the mass spectrometer's source.
-
Incorrect Concentration: The working concentration of the this compound solution may be too low.
-
Degradation: The internal standard may have degraded due to improper storage or handling.
Q3: How can I investigate if isotopic exchange is the cause of the poor signal?
Isotopic exchange, or back-exchange, can be investigated by performing a stability study. Incubate a solution of this compound in your sample diluent and mobile phase for a duration similar to your typical sample analysis time. Analyze the solution at different time points and monitor for two key indicators:
-
A decrease in the peak area of this compound over time.
-
The appearance and increase of a peak at the m/z of unlabeled Tolcapone.
If you observe these changes, isotopic exchange is likely occurring. To mitigate this, consider adjusting the pH of your mobile phase to be more acidic (around pH 2.5-3 is often where exchange is minimized), and ensure your samples are kept at a low temperature in the autosampler.
Q4: What are the ideal purity requirements for this compound?
For reliable quantitative analysis, a deuterated internal standard should have high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Tolcapone as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Symptoms:
-
Very low peak intensity or complete absence of the this compound peak.
-
High variability in the internal standard peak area between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify that the correct precursor and product ion m/z values for this compound are entered in the acquisition method.- Infuse a fresh solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature). |
| Low Concentration of Internal Standard | - Prepare a fresh working solution of this compound from the stock solution.- Verify the concentration of the stock solution and ensure it has been stored correctly. |
| Contamination of the Mass Spectrometer | - Clean the ion source, including the capillary and cone/orifice.- Check for and clean any contamination in the transfer optics. |
Issue 2: Drifting or Decreasing this compound Signal Over a Run
Symptoms:
-
The peak area of this compound consistently decreases over the course of an analytical batch.
-
Poor precision in the calculated concentrations of quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Back-Exchange | - As detailed in FAQ Q3, perform a stability study in the analytical solvent and mobile phase.- Adjust the pH of the mobile phase to be more acidic.- Keep samples cooled in the autosampler. |
| Adsorption to Vials or Tubing | - Use polypropylene vials instead of glass.- Prime the LC system with a few injections of a concentrated solution before starting the analytical run. |
| Matrix Effects | - Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than protein precipitation.- Adjust the chromatographic method to separate this compound from the interfering components. |
Quantitative Data
The following tables provide illustrative examples of expected signal intensity and signal-to-noise ratios for Tolcapone and this compound in a typical LC-MS/MS analysis. Note: This data is for illustrative purposes, as actual values will vary depending on the instrument, method, and sample matrix.
Table 1: Illustrative Signal Intensity for Tolcapone Calibration Standards
| Concentration (ng/mL) | Average Peak Area (cps) |
| 1 (LLOQ) | 5,500 |
| 5 | 26,000 |
| 20 | 105,000 |
| 100 | 520,000 |
| 500 | 2,600,000 |
| 1000 (ULOQ) | 5,100,000 |
Table 2: Illustrative Signal-to-Noise (S/N) Ratio for Tolcapone
| Concentration (ng/mL) | Expected S/N Ratio |
| 1 (LLOQ) | >10 |
| 5 | >50 |
| 20 | >200 |
Table 3: Illustrative Signal Intensity for this compound Internal Standard
| Concentration (ng/mL) | Expected Peak Area (cps) |
| 50 | 2,000,000 - 3,000,000 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Tolcapone in Human Plasma
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Tolcapone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Tolcapone by serial dilution of the stock solution with 50:50 methanol/water.
-
Prepare a working internal standard solution of this compound at a concentration of 500 ng/mL in 50:50 methanol/water.
-
Prepare calibration standards and quality controls by spiking blank human plasma with the appropriate working standard solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the 500 ng/mL this compound working solution.
-
Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Tolcapone: Q1 272.1 -> Q3 226.1
-
This compound: Q1 279.1 -> Q3 233.1
-
-
Visualizations
Minimizing cross-contribution between Tolcapone and Tolcapone D7 signals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-contribution between Tolcapone and its deuterated internal standard, Tolcapone D7, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-contribution between the Tolcapone and this compound signals?
A1: The most common cause of cross-contribution, or "crosstalk," is in-source fragmentation (ISF) of the deuterated internal standard (this compound).[1][2] This phenomenon is the unintended breakdown of ions within the ion source of the mass spectrometer before they reach the mass analyzer.[1] If this compound fragments in the source to lose its deuterium atoms, it can generate a fragment ion with the same mass-to-charge ratio (m/z) as the non-deuterated Tolcapone, leading to an artificially inflated analyte signal and inaccurate quantification.
Another potential, though less likely for Tolcapone, is the natural isotopic abundance of elements in the Tolcapone molecule contributing to a signal at the m/z of this compound. This is more of a concern for molecules containing elements with significant natural isotopes, such as chlorine or bromine.
Q2: What are the typical MRM transitions for Tolcapone and the expected transitions for this compound?
A2: Based on published literature, a common MRM transition for Tolcapone is:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Tolcapone | 274.2 | 183.1 |
For this compound, assuming the deuterium labels are on the tolyl group, the expected precursor ion would be 7 mass units higher. The fragmentation leading to the 183.1 m/z product ion likely involves the loss of the tolyl group. Therefore, the expected MRM transitions for this compound would be:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 281.2 | 183.1 |
| This compound | 281.2 | Other confirmatory ion |
It is crucial to confirm these transitions by infusing a solution of the this compound standard into the mass spectrometer to determine its actual fragmentation pattern.
Q3: Can Hydrogen-Deuterium (H/D) exchange affect my results?
A3: Yes, H/D exchange is a possibility and can lead to inaccurate quantification.[3][4] This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. For Tolcapone, the hydroxyl groups (-OH) are potential sites for H/D exchange, especially under certain pH and temperature conditions. If H/D exchange occurs, the mass of the this compound precursor ion will decrease, potentially contributing to the signal of lower deuterated or even non-deuterated Tolcapone.
Troubleshooting Guides
Guide 1: Investigating and Minimizing In-Source Fragmentation (ISF)
This guide provides a systematic approach to identify and reduce in-source fragmentation of this compound.
Experimental Protocol: Cone/Declustering Potential Optimization
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent mixture that is representative of your final chromatographic mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate using a syringe pump.
-
Initial Low-Energy Scan: Set the cone voltage (or declustering potential on some instruments) to a very low value (e.g., 10-20 V) and acquire a full scan mass spectrum. At this low energy, you should primarily observe the precursor ion of this compound (m/z 281.2).
-
Ramp the Cone Voltage: Gradually increase the cone voltage in discrete steps (e.g., 10 V increments) and acquire a mass spectrum at each step.
-
Data Analysis: Monitor the intensity of the this compound precursor ion (m/z 281.2) and the Tolcapone precursor ion (m/z 274.2). A significant increase in the intensity of the m/z 274.2 signal as the cone voltage increases is indicative of in-source fragmentation.
-
Optimization: Select the lowest cone voltage that provides adequate sensitivity for the this compound precursor ion while minimizing the formation of the m/z 274.2 fragment.
Troubleshooting Steps and Solutions
| Issue | Potential Cause | Recommended Solution |
| High intensity of Tolcapone signal (m/z 274.2) in this compound infusion | In-source fragmentation due to high cone/declustering potential. | Reduce the cone/declustering potential to the lowest value that maintains adequate signal for this compound. |
| Cross-contribution observed even at low cone voltage | High source temperature promoting fragmentation. | Optimize the ion source temperature. Start with a lower temperature and gradually increase it to find the optimal balance between desolvation efficiency and fragmentation. |
| Crosstalk persists after optimizing source parameters | Isotopic impurity of the this compound standard. | Check the certificate of analysis for the isotopic purity of the standard. If necessary, analyze the standard by itself to quantify the level of non-deuterated Tolcapone. |
Diagram: Troubleshooting Workflow for In-Source Fragmentation
Guide 2: Assessing the Potential for Hydrogen-Deuterium (H/D) Exchange
This guide outlines a procedure to determine if H/D exchange is occurring with your this compound internal standard.
Experimental Protocol: H/D Exchange Evaluation
-
Prepare Solutions:
-
Solution A: this compound in your typical sample diluent (e.g., methanol/water).
-
Solution B: this compound in a deuterated solvent mixture (e.g., methanol-d4/D2O) with similar composition to your mobile phase.
-
-
Incubation: Incubate both solutions under conditions that mimic your sample preparation and storage (e.g., room temperature for 1 hour, 4°C for 24 hours).
-
LC-MS Analysis: Analyze both solutions by LC-MS using a low cone voltage to minimize in-source fragmentation.
-
Data Analysis:
-
In the mass spectrum of Solution A, look for the presence of ions with m/z values corresponding to the loss of one or more deuterium atoms (e.g., m/z 280.2, 279.2, etc.). The presence of these ions suggests H/D exchange.
-
The mass spectrum of Solution B should show a clean precursor ion at m/z 281.2, as the deuterated solvent will prevent back-exchange.
-
Troubleshooting Steps and Solutions
| Issue | Potential Cause | Recommended Solution |
| Ions corresponding to deuterium loss are observed | H/D exchange is occurring. | Modify the pH of the sample diluent and mobile phase to a more neutral or slightly acidic condition. Avoid strongly basic or acidic conditions and high temperatures during sample preparation and storage. |
| H/D exchange is unavoidable | The position of the deuterium labels is labile. | If possible, obtain a this compound standard with deuterium labels on a more stable position, such as the aromatic ring of the tolyl group. |
Diagram: Logic for H/D Exchange Investigation
By following these guidelines and understanding the potential sources of signal interference, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of Tolcapone using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase composition on the chromatography of Tolcapone D7
This technical support center provides troubleshooting guidance and frequently asked questions related to the impact of mobile phase composition on the chromatography of Tolcapone D7.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase-related solutions.
| Problem | Possible Causes Related to Mobile Phase | Suggested Solutions |
| Peak Tailing | 1. Mobile phase pH is close to the pKa of Tolcapone: Tolcapone has pKa values of 4.5 and 10.6.[1] If the mobile phase pH is near these values, both ionized and non-ionized forms of the analyte can exist, leading to peak tailing. 2. Secondary interactions with stationary phase: Residual silanols on the silica-based stationary phase can interact with the analyte, causing tailing. | 1. Adjust mobile phase pH: For reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units away from the pKa values. For Tolcapone, a pH of ~2.5 is often effective to ensure it is in a single protonated state. 2. Use a mobile phase additive: Add a competitive agent like triethylamine (TEA) to the mobile phase to mask the active silanol sites. 3. Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation: Small variations in the composition of the mobile phase, especially the ratio of organic modifier to buffer and the pH, can cause retention time drift. 2. Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections or after a change in mobile phase composition. 3. Mobile phase degradation: The mobile phase composition can change over time due to evaporation of the more volatile organic component. | 1. Ensure accurate and consistent mobile phase preparation: Use precise measurements for all components and verify the final pH. 2. Equilibrate the column thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis. 3. Prepare fresh mobile phase daily: To avoid issues with evaporation and degradation, it is best to use freshly prepared mobile phase. |
| Poor Resolution between this compound and other components | 1. Inappropriate mobile phase strength: The percentage of the organic modifier (e.g., acetonitrile, methanol) may not be optimal for separating this compound from impurities or other analytes. 2. Suboptimal mobile phase pH: The pH of the mobile phase can significantly affect the selectivity of the separation. | 1. Optimize the organic modifier percentage: Perform a series of experiments with varying percentages of the organic modifier to find the optimal composition for resolution. A lower percentage of organic modifier will generally increase retention and may improve resolution. 2. Adjust the mobile phase pH: Systematically vary the pH of the mobile phase (while staying within the stable range of the column) to see if the selectivity and resolution can be improved. |
| Split Peaks | 1. Injection solvent is much stronger than the mobile phase: If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause peak distortion. 2. Co-elution with an interfering peak: An impurity or another compound may be co-eluting with this compound. | 1. Dissolve the sample in the mobile phase: Whenever possible, use the mobile phase as the sample solvent. If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase. 2. Modify the mobile phase to improve separation: Adjusting the pH or the organic modifier percentage can alter the selectivity and resolve the co-eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for the analysis of this compound?
A1: Tolcapone has two pKa values at 4.5 and 10.6.[1] For robust and reproducible chromatography in reversed-phase mode, it is recommended to set the mobile phase pH at least 2 units away from these pKa values. A common starting point is a pH of around 2.5. At this pH, the phenolic hydroxyl groups will be protonated, leading to a consistent analyte form and better peak shape.
Q2: Which organic modifier, acetonitrile or methanol, is better for the analysis of this compound?
A2: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally provides lower backpressure and can offer different selectivity compared to methanol. The choice between the two often depends on the specific separation requirements, such as the resolution of this compound from potential impurities. It is recommended to screen both solvents during method development to determine which provides the optimal separation.
Q3: How does the percentage of the organic modifier in the mobile phase affect the retention time of this compound?
A3: In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. This is because a higher concentration of the organic solvent makes the mobile phase more non-polar, which reduces the interaction of the analyte with the non-polar stationary phase and allows it to elute faster.
Q4: Will I see a significant difference in retention time between Tolcapone and this compound?
A4: In reversed-phase HPLC, the retention time difference between an analyte and its deuterated isotopologue is typically very small to negligible. You can expect this compound to have a very similar retention time to Tolcapone under the same chromatographic conditions. Any separation would likely require highly efficient columns and optimized conditions.
Q5: My peak shape for this compound is poor, even after adjusting the mobile phase pH. What else can I do?
A5: If peak shape remains an issue after pH optimization, consider the following:
-
Use a different buffer: The choice of buffer can sometimes influence peak shape.
-
Add a mobile phase additive: Low concentrations of additives like triethylamine (TEA) can mask active sites on the stationary phase that may be causing peak tailing.
-
Evaluate your column: The column itself may be degraded or not suitable for the analysis. Trying a new column or a column with a different stationary phase chemistry could resolve the issue.
Data Presentation
The following tables illustrate the expected impact of mobile phase composition on the chromatography of Tolcapone. This data is illustrative and serves as a guideline for method development.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry of Tolcapone
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) |
| 2.5 | 8.2 | 1.1 |
| 3.5 | 7.5 | 1.4 |
| 4.5 (pKa1) | 6.3 | 2.5 |
| 5.5 | 5.1 | 1.8 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 40:60 Acetonitrile:Buffer, Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Table 2: Effect of Acetonitrile Percentage on Retention Time of Tolcapone
| Acetonitrile (%) | Retention Time (min) |
| 35 | 12.5 |
| 40 | 8.2 |
| 45 | 5.8 |
| 50 | 4.1 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.5), Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% A over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 270 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: Effect of mobile phase pH on Tolcapone's ionization and retention.
References
Stability of Tolcapone D7 in various biological matrices and storage conditions
This technical support center provides guidance on the stability of Tolcapone D7 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals using this compound as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in biological matrices?
A1: As a deuterated internal standard, the stability of this compound is crucial for the accuracy and reliability of quantitative bioanalytical methods.[1][2][3] Degradation of this compound can lead to an inaccurate calculation of the analyte concentration, compromising the validity of pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][4] Stability testing ensures that the concentration of this compound remains constant throughout the sample handling and analysis process.
Q2: What are the common factors that can affect the stability of this compound?
A2: Several factors can influence the stability of analytes in biological matrices, including temperature, light exposure, pH of the matrix, enzymatic degradation, and the presence of oxidizing agents. For deuterated compounds, while generally stable, the potential for back-exchange of deuterium atoms under certain conditions (e.g., extreme pH) should also be considered, although this is less common with aryl deuterium substitution.
Q3: What types of stability assessments should be performed for this compound?
A3: Comprehensive stability testing for bioanalytical methods typically includes:
-
Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles on the analyte.
-
Short-Term (Bench-Top) Stability: To assess stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: To determine the maximum permissible storage duration at a specific temperature (e.g., -20°C or -80°C).
-
Stock Solution Stability: To confirm the stability of the internal standard in its storage solvent.
-
Post-Preparative (Autosampler) Stability: To evaluate the stability of the processed samples in the autosampler.
Q4: In which biological matrices should the stability of this compound be evaluated?
A4: The stability of this compound should be assessed in the same biological matrices as the study samples. This typically includes plasma, whole blood, and urine. It is important to use the same anticoagulant in the validation samples as will be used in the study samples.
Q5: What are the acceptable criteria for stability?
A5: The mean concentration of the analyte at each stability time point should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery of this compound after freeze-thaw cycles. | The compound may be sensitive to pH changes or ice crystal formation during freezing. | - Ensure the pH of the biological matrix is controlled. - Minimize the number of freeze-thaw cycles. - Investigate the use of cryoprotectants if necessary, though this is uncommon for small molecules in standard bioanalysis. |
| Degradation of this compound observed during bench-top stability assessment. | The compound may be unstable at room temperature due to enzymatic activity or oxidation. | - Keep samples on ice or at 4°C during processing. - Reduce the duration of the sample preparation process. - Consider the addition of enzyme inhibitors or antioxidants if the degradation pathway is known. |
| Inconsistent this compound peak areas in a batch run. | This could be due to issues with the autosampler, such as temperature fluctuations or sample evaporation. | - Verify the temperature control of the autosampler. - Use appropriate vial caps to prevent evaporation. - Check for any variability in the injection volume. |
| Gradual decrease in this compound response over a long-term stability study. | The compound may be slowly degrading at the storage temperature. | - Re-evaluate the optimal long-term storage temperature (e.g., consider -80°C instead of -20°C). - Ensure storage containers are properly sealed to prevent sublimation or degradation from atmospheric exposure. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., human plasma with EDTA). Prepare low and high concentration quality control (QC) samples.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
-
Sample Analysis: After the final thaw, process the QC samples using the validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared calibration standards and control QC samples that have not undergone freeze-thaw cycles.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare a set of low and high concentration QC samples by spiking this compound into the biological matrix.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a subset of the stored QC samples.
-
Sample Analysis: Thaw the samples and analyze them using the validated bioanalytical method along with a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Data Summaries
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Cycles | Mean Measured Concentration (ng/mL) | % Nominal |
| This compound | 50 | 1 | 49.5 | 99.0 |
| 2 | 50.2 | 100.4 | ||
| 3 | 48.9 | 97.8 | ||
| This compound | 500 | 1 | 505 | 101.0 |
| 2 | 498 | 99.6 | ||
| 3 | 501 | 100.2 |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | Storage Duration | Mean Measured Concentration (ng/mL) | % Nominal |
| This compound | 50 | 1 Month | 50.8 | 101.6 |
| 3 Months | 49.1 | 98.2 | ||
| 6 Months | 50.5 | 101.0 | ||
| 12 Months | 48.7 | 97.4 | ||
| This compound | 500 | 1 Month | 495 | 99.0 |
| 3 Months | 509 | 101.8 | ||
| 6 Months | 502 | 100.4 | ||
| 12 Months | 499 | 99.8 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
Resolving co-elution issues between Tolcapone metabolites and Tolcapone D7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues between Tolcapone, its metabolites, and the deuterated internal standard, Tolcapone D7, during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Tolcapone?
The primary metabolic pathway for Tolcapone is glucuronidation at the 3-hydroxyl group, forming Tolcapone-3-O-glucuronide.[1][2] Another significant metabolite is 3-O-methyltolcapone (3-OMT), formed by the action of catechol-O-methyltransferase (COMT).[1][2] Other minor metabolic routes include the reduction of the nitro group to an amine, which can then be acetylated or conjugated, and oxidative reactions.[1]
Q2: Why is co-elution with this compound a concern?
This compound is a deuterated internal standard used for the accurate quantification of Tolcapone. If a metabolite co-elutes with this compound and has a similar mass-to-charge ratio (m/z) or fragments to an ion with the same m/z as the one being monitored for this compound, it can lead to an inaccurate measurement of the internal standard's response. This, in turn, will result in erroneous quantification of Tolcapone.
Q3: Which Tolcapone metabolite is most likely to co-elute with Tolcapone or this compound?
While specific co-elution with this compound is not extensively documented, metabolites with structures most similar to Tolcapone are the primary candidates for co-elution. 3-O-methyltolcapone (3-OMT) is a potential candidate due to its structural similarity. The deuteration in this compound is unlikely to significantly alter its retention time compared to unlabeled Tolcapone, so any metabolite co-eluting with Tolcapone is also a risk for co-eluting with this compound.
Q4: How can I detect co-elution?
Co-elution can be detected through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: When using an LC-MS system, you can assess peak purity by examining the mass spectra at different points across a chromatographic peak (upslope, apex, and downslope). A change in the mass spectrum across the peak suggests the presence of multiple compounds.
-
Diode Array Detector (DAD) Analysis: For HPLC-UV systems, a DAD can acquire UV spectra across a peak. If the spectra are not homogenous, it indicates that the peak is not pure.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to resolving co-elution problems encountered during the analysis of Tolcapone and its metabolites.
Issue: Poor peak shape or suspected co-elution between Tolcapone/Tolcapone D7 and a metabolite.
Step 1: Initial Assessment and Confirmation
Before modifying your method, confirm the co-elution.
-
Action: Visually inspect the chromatogram for peak asymmetry.
-
Action: If using LC-MS, analyze the mass spectra across the peak . Look for the presence of ions corresponding to potential metabolites.
Step 2: Method Optimization - A Systematic Approach
Modify one chromatographic parameter at a time to observe its effect on the separation.
Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for troubleshooting and resolving co-elution issues in HPLC analysis.
Detailed Troubleshooting Steps:
| Parameter to Modify | Action | Rationale |
| Gradient Profile | Decrease the ramp rate of the organic solvent (make the gradient shallower). | This increases the time analytes spend interacting with the stationary phase, potentially improving the separation of closely eluting compounds. |
| Mobile Phase Composition | 1. Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. 2. Adjust pH: Modify the pH of the aqueous mobile phase. | 1. Different organic solvents alter the selectivity of the separation. 2. The ionization state of Tolcapone and its metabolites can be altered by pH, which significantly impacts their retention on a reversed-phase column. |
| Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column). | Different stationary phases provide alternative separation mechanisms and selectivities, which can resolve compounds that co-elute on a C18 column. |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time. |
| Temperature | Adjust the column temperature. | Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution. |
Experimental Protocols
Example Protocol for HPLC-MS/MS Analysis of Tolcapone and its Metabolites
This is a general starting protocol that can be optimized to resolve co-elution.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| MRM Transitions | Tolcapone: To be determined by userThis compound: To be determined by userTolcapone-3-O-glucuronide: To be determined by user3-O-methyltolcapone: To be determined by user |
Note: The specific MRM (Multiple Reaction Monitoring) transitions need to be optimized for the instrument being used.
Data Presentation
Hypothetical Retention Time Data for Method Optimization
The following table illustrates how to present data when optimizing a method to resolve co-elution between Tolcapone and a hypothetical co-eluting metabolite.
| Method | Tolcapone RT (min) | Metabolite X RT (min) | Resolution (Rs) |
| Initial Method (C18, Acetonitrile) | 5.2 | 5.2 | 0 |
| Modified Gradient (Shallow) | 6.5 | 6.7 | 1.2 |
| Changed Organic (Methanol) | 7.1 | 7.5 | 1.8 |
| Different Column (Phenyl-Hexyl) | 8.3 | 9.1 | 2.5 |
RT = Retention Time; Rs = Resolution factor (a value ≥ 1.5 indicates baseline separation).
Visualization of Tolcapone Metabolism
Metabolic Pathway of Tolcapone
Caption: The major and minor metabolic pathways of Tolcapone in humans.
References
Technical Support Center: Troubleshooting Tolcapone D7 Internal Standard Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tolcapone D7 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for LC-MS/MS assays?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis. Because it has a chemical structure that is nearly identical to the analyte (Tolcapone), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: What are the primary causes of poor calibration curve linearity when using this compound?
Non-linearity in calibration curves when using a SIL-IS can arise from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[3]
-
Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity to generate ions. At high concentrations, the analyte and internal standard can compete for ionization, altering their response ratio.
-
Matrix Effects: Significant and variable matrix effects between calibration standards and actual samples can lead to non-linearity if the internal standard cannot fully compensate for them.[3]
-
Inaccurate Standard/IS Concentrations: Errors in the preparation of calibration standards or the internal standard spiking solution can introduce non-linearity.
Q3: How can I assess the stability of this compound in my biological matrix?
The stability of this compound should be evaluated under various conditions that mimic the sample lifecycle. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.[4]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
To perform these tests, quality control (QC) samples at low and high concentrations are analyzed after exposure to these conditions, and the results are compared to those of freshly prepared samples.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent this compound Signal Across a Run
Symptoms:
-
The peak area of this compound is erratic between injections of standards, QCs, and samples.
-
Poor precision (%CV > 15%) for the analyte/IS peak area ratio in replicate injections.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate and consistent addition of the this compound working solution to every sample. Verify thorough vortexing/mixing after adding the internal standard. |
| Matrix Effects | Variable matrix components between samples can cause differential ion suppression or enhancement of the this compound signal. To investigate, perform a post-column infusion experiment. To mitigate, improve sample cleanup (e.g., switch from protein precipitation to liquid-liquid or solid-phase extraction), or optimize chromatography to separate this compound from interfering matrix components. |
| Autosampler/Injector Issues | Inconsistent injection volumes can lead to signal variability. Perform an injection precision test by injecting the same standard multiple times. If precision is poor, service the autosampler. |
| LC System Instability | Fluctuations in pump flow rate or mobile phase composition can affect signal consistency. Check for leaks in the LC system and ensure mobile phase lines are properly primed. |
Issue 2: Non-Linear Calibration Curve (e.g., "S"-shaped or flattened at the top)
Symptoms:
-
The calibration curve does not fit a linear regression model (r² < 0.99).
-
Back-calculated concentrations of calibrators deviate significantly from their nominal values, especially at the high and low ends of the curve.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Detector Saturation | High concentrations of the analyte are overwhelming the MS detector. Dilute the upper-level calibration standards and high-concentration QC samples. If necessary, reduce the injection volume or adjust MS parameters to decrease sensitivity (e.g., increase collision energy). |
| Ionization Source Saturation | Similar to detector saturation, high concentrations can saturate the ionization process. Diluting the samples is the primary solution. |
| Inappropriate Calibration Range | The selected concentration range may be too wide for a linear response. Narrow the calibration range or use a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit. |
| Cross-Contamination/Carryover | Carryover from a high-concentration sample to the subsequent blank or low-concentration sample can affect linearity. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
Issue 3: Sudden Loss or Drastic Drop in this compound Signal
Symptoms:
-
Complete absence of the this compound peak in all or a batch of samples.
-
A sudden, significant decrease in the this compound peak area compared to previous runs.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incorrect Internal Standard Spiking | Verify that the this compound internal standard solution was added during sample preparation. This is a common human error. |
| Degradation of IS Stock/Working Solution | Prepare a fresh stock and working solution of this compound. Compare the signal from the fresh solution to the old one. Store stock solutions at appropriate low temperatures and protect from light if necessary. |
| LC-MS System Failure | Check for major system issues such as a clogged column, a leak in the fluidic path, or a problem with the MS ion source (e.g., dirty source, no spray). Run a system suitability test with a known standard. |
| Incorrect MS Method Parameters | Ensure the correct MRM transition for this compound is included in the acquisition method and that the parameters (e.g., collision energy, declustering potential) are correct. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for bioanalytical methods quantifying Tolcapone, which can serve as a benchmark when developing and troubleshooting assays using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Tolcapone Assays
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| HPLC-MS/MS | Human Plasma | 10 - 500 ng/mL (for Tolcapone) | > 0.99 | 10 ng/mL | |
| RP-HPLC | Bulk and Tablets | 60 - 140 µg/mL | 0.996 | 4.73 µg/mL | |
| LC-MS/MS | Human Plasma | 50 - 2000 ng/mL (for Nitecapone with Tolcapone IS) | 0.9997 | 50 ng/mL |
Table 2: Precision and Accuracy Data for Tolcapone Quantification
| Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| HPLC-MS/MS | Human Plasma | < 11.3% | < 11.3% | < 11.8% | |
| RP-HPLC | Bulk and Tablets | 0.7% | Not Reported | 99.14% to 100.74% (as % Recovery) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Tolcapone and this compound from plasma.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters
These are typical starting parameters for the analysis of Tolcapone. Optimization will be required for specific instrumentation and applications.
-
LC Column: C8 or C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Tolcapone: m/z 274.2 -> 183.1
-
This compound: To be determined based on the deuteration pattern, but would likely be m/z 281.2 -> 190.1 for a +7 Da shift.
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Troubleshooting workflow for inconsistent internal standard signals.
References
- 1. Tolcapone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Voltammetric measurement of catechol-O-methyltransferase inhibitor tolcapone in the pharmaceutical form on the boron-doped diamond electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Precision: Tolcapone D7 vs. Structural Analogs in Bioanalysis
A deep dive into the critical choice of an internal standard for the accurate quantification of Tolcapone, this guide provides a comparative analysis of the deuterated internal standard, Tolcapone D7, against a commonly used structural analog, methyldopa. This publication is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound, which shares near-identical physicochemical properties with Tolcapone. However, in the absence of a SIL-IS, researchers may turn to structural analogs, like methyldopa, as an alternative. This guide presents a comprehensive comparison of these two approaches for Tolcapone quantification, supported by experimental data.
The Gold Standard: this compound - A Stable Isotope-Labeled Internal Standard
A deuterated internal standard, such as this compound, is considered the most suitable choice for quantitative bioanalysis. The substitution of hydrogen atoms with deuterium results in a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, while its chemical and physical behavior remains virtually identical.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound co-elutes with Tolcapone under typical reversed-phase chromatographic conditions, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.
-
Similar Extraction Recovery: The identical chemical structure leads to comparable extraction efficiencies from biological matrices.
-
Correction for Matrix Effects: Any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to the same extent, leading to an accurate ratio and reliable quantification.
The Alternative: Methyldopa - A Structural Analog Internal Standard
Performance Data for Tolcapone Quantification using Methyldopa as Internal Standard
The following table summarizes the performance characteristics of the bioanalytical method for Tolcapone using methyldopa as the internal standard, as reported by Ribeiro et al. (2015).
| Parameter | Result |
| Linearity Range | 10.0–1500.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL |
| Intraday Precision (RSD%) | ≤ 11.3% |
| Interday Precision (RSD%) | ≤ 11.3% |
| Intraday Accuracy (RE%) | Within ± 11.8% |
| Interday Accuracy (RE%) | Within ± 11.8% |
While this method demonstrates acceptable performance according to regulatory guidelines, the use of a structural analog presents potential drawbacks.
Potential Disadvantages of Using a Structural Analog:
-
Different Retention Times: Structural analogs may not co-elute perfectly with the analyte, leading to differential matrix effects.
-
Varying Extraction Recoveries: Differences in physicochemical properties can result in inconsistent extraction efficiencies between the analyte and the internal standard.
-
Disparate Ionization Efficiencies: The ionization response of a structural analog in the mass spectrometer source may differ significantly from the analyte, and this difference may not be consistent across various sample matrices.
Experimental Protocols
Method Using Methyldopa as Internal Standard (Based on Ribeiro et al., 2015)
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of the internal standard solution (methyldopa).
-
Add 25 µL of 0.1 M HCl and vortex.
-
Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: HPLC system capable of gradient elution.
-
Column: C8 column.
-
Mobile Phase: Gradient of water with 0.1% formic acid and a mixture of acetonitrile and methanol (90:10, v/v) with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Tolcapone and methyldopa would be monitored.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Tolcapone in a biological matrix using an internal standard.
Caption: Experimental workflow for Tolcapone quantification.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Tolcapone. While a method using a structural analog like methyldopa can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior approach. The near-identical physicochemical properties of this compound to the native analyte ensure the most effective compensation for analytical variability, leading to higher data quality and greater confidence in the final concentration values. For researchers and drug development professionals, investing in a deuterated internal standard is a strategic decision that enhances data integrity and the overall success of clinical and non-clinical studies.
References
- 1. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Cross-Validation of Bioanalytical Methods for Tolcapone Utilizing Tolcapone-d7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of critical aspects involved in the cross-validation of bioanalytical methods for the quantification of Tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor. The use of a stable isotope-labeled internal standard, Tolcapone-d7, is central to ensuring accuracy and precision in these assays. This document outlines the regulatory framework, experimental protocols, and data analysis required to successfully conduct a cross-validation study, ensuring data integrity and comparability across different analytical methods or laboratories.
Regulatory Framework for Bioanalytical Method Validation
The cross-validation of bioanalytical methods is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of pharmacokinetic and toxicokinetic data.[1][2][3][4][5] Cross-validation is necessary when two or more distinct bioanalytical methods are employed to generate data within the same clinical or non-clinical study. This ensures that any observed differences in results are due to the study's variables and not to discrepancies between the analytical methods.
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized approach to this process, emphasizing the need to assess for potential bias between methods. Key validation parameters to be evaluated during a cross-validation include accuracy, precision, and selectivity.
The Role of Tolcapone-d7 as an Internal Standard
The use of a stable isotope-labeled internal standard (IS), such as Tolcapone-d7, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. An ideal IS should co-elute with the analyte and exhibit similar ionization and extraction characteristics, thereby compensating for variability during sample preparation and analysis. Tolcapone-d7, being structurally identical to Tolcapone with the exception of the isotopic labels, effectively mimics the behavior of the analyte, leading to more accurate and precise quantification. While the use of an IS is generally recommended, its ability to improve accuracy and precision can depend on the specific method.
Hypothetical Cross-Validation Scenario
This guide will compare two hypothetical, yet representative, LC-MS/MS methods for the quantification of Tolcapone in human plasma, both utilizing Tolcapone-d7 as the internal standard.
-
Method A: A well-established, validated method currently in use within a primary bioanalytical laboratory.
-
Method B: A newly developed or modified method, or a method being implemented in a secondary laboratory.
The objective of the cross-validation is to demonstrate that Method B produces data that is comparable to Method A.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are the outlined protocols for the cross-validation study.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of Tolcapone from plasma samples.
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of Tolcapone-d7 internal standard working solution (concentration to be optimized based on the method's linear range).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
While specific instrument parameters will vary, the following provides a general framework for the analysis of Tolcapone and Tolcapone-d7.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Method A | Method B |
| LC System | Standard HPLC System | UHPLC System |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | Isocratic flow of 0.1% Formic Acid in 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Tolcapone: [Precursor Ion] > [Product Ion]Tolcapone-d7: [Precursor Ion+7] > [Product Ion+7] | Tolcapone: [Precursor Ion] > [Product Ion]Tolcapone-d7: [Precursor Ion+7] > [Product Ion+7] |
| Collision Energy | Optimized for each transition | Optimized for each transition |
Data Presentation and Analysis
The core of the cross-validation lies in the direct comparison of the quantitative data generated by both methods. A minimum of 20 incurred samples from a pharmacokinetic study should be analyzed by both methods.
Table 2: Comparison of Tolcapone Concentrations (ng/mL) from Incurred Samples
| Sample ID | Method A Concentration (ng/mL) | Method B Concentration (ng/mL) | % Difference |
| PK-001 | 152.3 | 148.9 | -2.23% |
| PK-002 | 489.7 | 501.2 | 2.35% |
| PK-003 | 1205.1 | 1189.5 | -1.29% |
| ... | ... | ... | ... |
| PK-020 | 88.6 | 91.3 | 3.05% |
Acceptance Criteria:
The percentage difference for each sample should be calculated as: ((Concentration_Method_B - Concentration_Method_A) / mean(Concentration_Method_A, Concentration_Method_B)) * 100.
For the cross-validation to be successful, the percentage difference for at least 67% of the repeated samples should be within ±20% of their mean concentration.
Visualizing the Workflow
Diagrams are essential for clearly communicating complex experimental processes.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Signaling Pathway of Tolcapone's Mechanism of Action
To provide context for the importance of accurate Tolcapone measurement, the following diagram illustrates its mechanism of action in the context of Parkinson's disease treatment. Tolcapone inhibits COMT, an enzyme that metabolizes levodopa, thereby increasing the bioavailability of levodopa in the brain.
Caption: Tolcapone inhibits COMT, increasing levodopa's conversion to dopamine.
Conclusion
The cross-validation of bioanalytical methods is a fundamental requirement for ensuring the integrity and comparability of data in drug development. By following established regulatory guidelines and employing robust experimental designs with appropriate internal standards like Tolcapone-d7, researchers can confidently generate reliable data. This guide provides a framework for conducting such a comparison, emphasizing the importance of detailed protocols, clear data presentation, and adherence to acceptance criteria. The successful cross-validation of bioanalytical methods for Tolcapone will ultimately contribute to a more accurate understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Assessing the Isotopic Purity and Stability of Tolcapone-D7: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Tolcapone-D7 as an internal standard, a thorough assessment of its isotopic purity and stability is paramount for ensuring accurate and reliable analytical data. This guide provides a comparative framework for evaluating Tolcapone-D7, complete with detailed experimental protocols and data presentation formats.
Introduction to Tolcapone-D7
Tolcapone-D7 is the deuterated form of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[1] Due to its structural similarity and mass difference from the parent compound, Tolcapone-D7 is an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies. The incorporation of seven deuterium atoms provides a distinct mass shift, minimizing isobaric interference from the unlabeled analyte.
Isotopic Purity and Stability: Key Quality Attributes
The utility of a deuterated internal standard is fundamentally dependent on two key quality attributes:
-
Isotopic Purity: This refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte (d0) in the internal standard, which can lead to an overestimation of the analyte's concentration.
-
Stability: The deuterated standard must be stable under the conditions of storage and analysis to prevent degradation or isotopic exchange (the replacement of deuterium atoms with hydrogen).
Comparison of Tolcapone-D7 with an Alternative Standard
Table 1: Comparison of Deuterated Internal Standards for Tolcapone Analysis
| Parameter | Tolcapone-D7 | Alternative Deuterated Standard (e.g., Tolcapone-D4) |
| Chemical Formula | C₁₄H₄D₇NO₅ | C₁₄H₇D₄NO₅ |
| Molecular Weight | 280.3 g/mol | 277.27 g/mol |
| Isotopic Purity (% d7) | >98% (Typical, verify with CoA) | >98% (Typical, verify with CoA) |
| Isotopic Enrichment | ≥98% (Typical, verify with CoA) | ≥98% (Typical, verify with CoA) |
| Chemical Purity (by HPLC) | >99% (Typical, verify with CoA) | >99% (Typical, verify with CoA) |
| Long-Term Stability (Solid, -20°C) | Expected to be stable for >2 years (Verify with supplier data) | Expected to be stable for >2 years (Verify with supplier data) |
| Solution Stability (in Acetonitrile, 4°C) | Stable for at least 6 months (Requires experimental verification) | Stable for at least 6 months (Requires experimental verification) |
| Potential for Isotopic Exchange | Low (Requires experimental verification) | Low (Requires experimental verification) |
Note: The data presented in this table is representative. Users must refer to the Certificate of Analysis provided by the supplier for lot-specific values.
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method is used to determine the distribution of deuterated species (isotopologues) in the Tolcapone-D7 standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Tolcapone-D7 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL for analysis.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Negative ESI
-
Scan Mode: Full scan
-
Mass Range: m/z 270-290
-
Resolution: > 60,000
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the [M-H]⁻ ions of Tolcapone-d0 to Tolcapone-d7.
-
Calculate the relative abundance of each isotopologue.
-
Isotopic Purity (%) = (Intensity of d7 peak / Sum of intensities of d0 to d7 peaks) x 100
-
References
A Comparative Pharmacokinetic Profile of Tolcapone and a Hypothetical Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone, and a rationally designed, hypothetical deuterated analog. The comparison is based on established experimental data for Tolcapone and theoretical pharmacokinetic modifications anticipated from selective deuteration, grounded in the principles of the kinetic isotope effect.
Introduction
Tolcapone is a potent and reversible COMT inhibitor used as an adjunct therapy in the management of Parkinson's disease.[1] It enhances the bioavailability of levodopa, a cornerstone of Parkinson's treatment, by inhibiting its peripheral metabolism.[2] However, the clinical use of Tolcapone has been limited by concerns about hepatotoxicity.[3] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug development to favorably alter pharmacokinetic profiles, potentially leading to improved safety and efficacy.[4] This guide explores the known pharmacokinetics of Tolcapone and posits the expected pharmacokinetic profile of a deuterated analog.
Experimental Protocols
A standard preclinical in vivo pharmacokinetic study to compare Tolcapone and its deuterated analog in a rodent model, such as Sprague-Dawley rats, would typically follow the protocol outlined below.
1. Animal Model and Housing:
-
Male Sprague-Dawley rats (6-8 weeks old, weighing 180-200g) are used for the study.[5]
-
Animals are acclimatized for at least three days in controlled laboratory conditions with free access to standard food and water.
2. Dosing and Administration:
-
A suspension of Tolcapone or the deuterated analog is prepared, for example, in 0.1% sodium carboxymethylcellulose.
-
The compounds are administered via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
For intravenous administration, the compounds would be dissolved in a suitable vehicle and administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood is drawn from the tail vein or via cannulation into heparinized tubes.
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The concentrations of the parent drug and any major metabolites in the plasma samples are quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Workflow Diagram
References
- 1. Pharmacokinetics, pharmacodynamics, and tolerability of tolcapone: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. In vivo pharmacokinetic study [bio-protocol.org]
In-vitro comparison of the COMT inhibitory activity of Tolcapone and Tolcapone D7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro catechol-O-methyltransferase (COMT) inhibitory activity of Tolcapone and its deuterated analog, Tolcapone D7. While direct comparative experimental data for this compound is not currently available in the public domain, this document summarizes the established inhibitory potency of Tolcapone and presents a theoretical comparison based on the known effects of deuteration on drug metabolism.
Introduction to COMT Inhibition and Deuteration
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[1][2] By methylating these neurotransmitters, COMT contributes to the termination of their signaling.[1] Inhibition of COMT is a therapeutic strategy, particularly in the treatment of Parkinson's disease, to increase the bioavailability of levodopa, a precursor to dopamine.[3][4] Tolcapone is a potent, reversible, and selective inhibitor of COMT that acts both peripherally and centrally.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy in drug development to favorably alter the pharmacokinetic properties of a molecule. This modification can lead to a stronger chemical bond, potentially slowing down metabolic processes and thereby enhancing drug stability, increasing half-life, and improving the safety profile.
Quantitative Comparison of COMT Inhibitory Activity
Direct in-vitro studies comparing the COMT inhibitory activity of Tolcapone and this compound have not been identified in publicly available literature. The following table summarizes the reported in-vitro inhibitory activity of Tolcapone from various sources.
Table 1: In-Vitro COMT Inhibitory Activity of Tolcapone
| Parameter | Value | Source Tissue/Enzyme | Reference |
| IC50 | 250 nM (approx.) | Membrane-Bound COMT (MBCOMT) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Theoretical Pharmacokinetic Comparison: Tolcapone vs. This compound
| Parameter | Tolcapone | This compound (Expected) | Rationale |
| Metabolic Rate | Standard | Potentially Slower | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic cleavage by enzymes like cytochrome P450s. |
| Plasma Half-life | Established | Potentially Longer | A slower metabolic rate would lead to a longer persistence of the drug in the systemic circulation. |
| Bioavailability | Established | Potentially Higher | Reduced first-pass metabolism due to slower enzymatic degradation could lead to a higher proportion of the drug reaching systemic circulation. |
| COMT Inhibitory Potency (IC50) | Established | Expected to be similar | Deuteration is not expected to significantly alter the intrinsic binding affinity of the molecule to the COMT enzyme. |
Experimental Protocols
The following is a representative experimental protocol for determining the in-vitro COMT inhibitory activity of a compound, which could be employed for a direct comparison of Tolcapone and this compound.
In-Vitro COMT Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of Tolcapone and this compound on COMT enzyme activity.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
A catechol substrate (e.g., epinephrine, L-DOPA, or a fluorescent probe like 3-BTD)
-
Tolcapone and this compound stock solutions
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
MgCl2
-
Stop solution (e.g., perchloric acid)
-
96-well microplates
-
Incubator
-
Detection instrument (e.g., HPLC with coulometric detection, spectrophotometer, or fluorometer, depending on the substrate)
Procedure:
-
Preparation of Reagents: Prepare working solutions of the COMT enzyme, SAM, substrate, and test compounds (Tolcapone and this compound) in the assay buffer. A series of dilutions of the test compounds should be prepared to generate a dose-response curve.
-
Enzyme Reaction: a. In a 96-well plate, add the assay buffer, MgCl2, and the COMT enzyme solution. b. Add varying concentrations of Tolcapone or this compound to the respective wells. Include a control group with no inhibitor. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the substrate and SAM to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Product: Quantify the amount of methylated product formed. The detection method will depend on the substrate used. For example, if epinephrine is the substrate, the formation of metanephrine can be measured by HPLC.
-
Data Analysis: a. Calculate the percentage of COMT inhibition for each concentration of the test compounds compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for in-vitro COMT inhibition assay.
Caption: Role of COMT in the dopamine metabolism pathway.
References
- 1. genomind.com [genomind.com]
- 2. mthfrgenehealth.com [mthfrgenehealth.com]
- 3. COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of Tolcapone Using a Deuterated Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the metabolic fate of Tolcapone versus a hypothetical deuterated version, Tolcapone D7. The strategic replacement of hydrogen atoms with deuterium at metabolically susceptible positions can induce a kinetic isotope effect (KIE), potentially altering the rate and pathway of metabolism.[1][2][3] This alteration can lead to an improved pharmacokinetic profile, including increased exposure and half-life, and potentially reduced formation of reactive metabolites. This guide summarizes the metabolic pathways of Tolcapone, presents a hypothetical comparative in vitro metabolism study, and provides detailed experimental protocols for researchers interested in applying this concept.
Metabolic Pathways of Tolcapone
Tolcapone is extensively metabolized in the body, with very little of the drug excreted unchanged (approximately 0.5%).[4][5] The primary metabolic routes include:
-
Glucuronidation: This is the main metabolic pathway for Tolcapone, with the 3-O-β,D-glucuronide conjugate being the most abundant metabolite.
-
Reduction and Subsequent Conjugation: The nitro group of Tolcapone can be reduced to an amine derivative. This amine can then undergo further metabolism through N-acetylation, glucuronidation, or sulfation.
-
Oxidation: While a minor pathway, Tolcapone can be oxidized by cytochrome P450 enzymes. This can involve hydroxylation of the methyl group, which can then be further oxidized to a carboxylic acid.
-
Methylation: O-methylation of the catechol group by catechol-O-methyltransferase (COMT) is another minor metabolic pathway.
The Kinetic Isotope Effect and this compound
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes, such as replacing hydrogen with deuterium. This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction (a primary KIE). By strategically placing deuterium atoms at sites of metabolic oxidation on a drug molecule, the C-D bond, being stronger than the C-H bond, can be more difficult to break by metabolic enzymes like cytochrome P450s. This can slow down the metabolism at that specific site, potentially shifting the metabolism to other pathways or simply reducing the overall clearance of the drug.
For the purposes of this guide, we will consider a hypothetical "this compound" where the seven hydrogen atoms on the tolyl group are replaced with deuterium. This would be a logical choice for investigating the KIE on the oxidative metabolism of this part of the molecule.
Hypothetical Comparative Data: In Vitro Metabolism of Tolcapone vs. This compound
The following tables present hypothetical data from an in vitro metabolism study comparing Tolcapone and this compound in human liver microsomes. This data illustrates a plausible kinetic isotope effect on the formation of the primary oxidative metabolite.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tolcapone | 25 | 27.7 |
| This compound | 45 | 15.4 |
Table 2: Metabolite Formation in Human Liver Microsomes (60 min incubation)
| Compound | Parent Remaining (%) | Oxidative Metabolite Formation (pmol/mg protein) | Glucuronide Conjugate Formation (pmol/mg protein) |
| Tolcapone | 30 | 150 | 500 |
| This compound | 55 | 75 | 520 |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the in vitro half-life, intrinsic clearance, and metabolite formation profile of Tolcapone and this compound.
Materials:
-
Tolcapone and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for quenching)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Tolcapone and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the HLM incubation mixture in potassium phosphate buffer.
-
In a 96-well plate, add the test compound to the HLM incubation mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of key metabolites.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint).
-
Quantify the amount of each metabolite formed at each time point.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathways of Tolcapone.
Caption: Experimental workflow for KIE determination.
Conclusion
The application of the kinetic isotope effect through selective deuteration of drug candidates like Tolcapone offers a promising strategy to enhance their metabolic properties. The hypothetical data presented for this compound illustrates how a reduction in the rate of oxidative metabolism could lead to a longer half-life and increased drug exposure. While this guide is based on a hypothetical deuterated analog, it provides a framework for the design and execution of studies to evaluate the potential benefits of this approach in drug development. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to explore the impact of deuteration on the metabolism of Tolcapone and other compounds.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Tolcapone Quantification in Human Plasma Using a Validated LC-MS/MS Method with Tolcapone-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive inter-laboratory comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolcapone in human plasma. The stable isotope-labeled compound, Tolcapone-d7, was utilized as an internal standard (IS) to ensure accuracy and precision. Data from three distinct laboratories are presented to assess the method's reproducibility and robustness, critical aspects for multi-site clinical trials and drug development programs.
I. Experimental Protocol
A standardized analytical method was distributed to three participating laboratories. Each laboratory was provided with blank human plasma, Tolcapone reference standard, and Tolcapone-d7 internal standard. A set of validation-quality control (QC) samples and three batches of blinded study samples at low, medium, and high concentrations were also supplied.
1. Sample Preparation: Protein Precipitation
-
A 50 µL aliquot of human plasma was transferred to a 1.5 mL microcentrifuge tube.
-
50 µL of the internal standard working solution (Tolcapone-d7, 100 ng/mL in methanol) was added and the sample was vortex-mixed for 10 seconds.
-
Protein precipitation was induced by adding 200 µL of acetonitrile.
-
The samples were vortex-mixed for 1 minute to ensure complete protein precipitation.
-
Following centrifugation at 14,000 rpm for 10 minutes at 4°C, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System: HPLC system capable of gradient elution.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient was employed, starting at 20% B, increasing to 80% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
Tolcapone: Precursor Ion > Product Ion (e.g., 272.0 > 226.0 m/z)
-
Tolcapone-d7 (IS): Precursor Ion > Product Ion (e.g., 279.0 > 233.0 m/z)
-
II. Data Presentation: Inter-laboratory Performance
The following tables summarize the quantitative performance data from the three participating laboratories.
Table 1: Calibration Curve Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 |
| Back-calculated Accuracy | Within ± 10% | Within ± 12% | Within ± 9% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level (ng/mL) | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Precision (%CV) / Accuracy (%) | Precision (%CV) / Accuracy (%) | Precision (%CV) / Accuracy (%) | |
| Intra-day (n=6) | |||
| Low QC (15) | 4.2 / 98.7 | 5.1 / 102.3 | 4.5 / 97.5 |
| Mid QC (150) | 3.1 / 101.2 | 3.9 / 99.5 | 3.3 / 100.8 |
| High QC (1500) | 2.5 / 99.8 | 3.2 / 101.7 | 2.8 / 100.1 |
| Inter-day (n=18, 3 days) | |||
| Low QC (15) | 6.8 / 101.5 | 7.5 / 103.1 | 6.2 / 98.9 |
| Mid QC (150) | 5.4 / 100.9 | 6.1 / 98.8 | 5.7 / 101.3 |
| High QC (1500) | 4.9 / 100.2 | 5.5 / 101.0 | 5.1 / 100.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Matrix Effect (%) | 95.8 | 93.2 | 97.1 |
| Recovery (%) | 91.5 | 89.8 | 92.3 |
III. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the metabolic pathway of Tolcapone.
Caption: Inter-laboratory comparison workflow.
Caption: Simplified metabolic pathway of Tolcapone.
IV. Comparison and Conclusion
The results demonstrate a high degree of consistency across the three laboratories. All laboratories successfully validated the method according to standard bioanalytical guidelines, showing excellent linearity, precision, and accuracy. The intra-day and inter-day precision for all QC levels were well within the acceptable limit of 15% CV, and the accuracy was within ±15% of the nominal values.
The use of a stable isotope-labeled internal standard, Tolcapone-d7, effectively compensated for potential variability in sample processing and instrument response, as evidenced by the consistent and acceptable matrix effect and recovery data across the laboratories.
Tolcapone D7 as an Internal Standard: A Performance Comparison Guide
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of quantitative assays. This guide provides an objective comparison of the performance characteristics of Tolcapone D7, a deuterated form of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Gold Standard: Advantages of Deuterated Internal Standards
In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[1] Their physicochemical properties are nearly identical to the analyte of interest, Tolcapone. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] The key advantage of this is the effective compensation for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the biological sample—which is a major source of variability and inaccuracy in bioanalytical methods.[3]
Performance Characteristics of Tolcapone as an Internal Standard
While specific performance data for this compound is not extensively published, the performance of non-labeled Tolcapone as an internal standard in validated LC-MS/MS methods provides a strong indication of the expected performance of its deuterated counterpart. The following tables summarize key performance metrics from a study where Tolcapone was used as an internal standard for the quantification of Opicapone in human plasma.
Table 1: Method Validation Parameters for an LC-MS/MS Assay Using Tolcapone as an Internal Standard
| Parameter | Result |
| Linearity Range | 40 ng/mL to 1800 ng/mL |
| Correlation Coefficient (r) | 0.999 |
| Mean Recovery (Tolcapone IS) | 91.94% |
| Within-Batch Precision (CV%) | ≤ 15% |
| Within-Batch Accuracy | 99.92% to 100.09% |
Data extracted from a study on the estimation of Opicapone in human plasma using Tolcapone as an internal standard.[4]
These results demonstrate that Tolcapone exhibits excellent performance as an internal standard, with high linearity, good recovery, and exceptional precision and accuracy, all of which are critical for a reliable bioanalytical method. The use of this compound is expected to provide at least this level of performance, with the added benefit of co-elution with the analyte, further minimizing variability.
Experimental Protocols
The following is a representative experimental protocol for the analysis of a target analyte in human plasma using this compound as an internal standard, based on common practices in LC-MS/MS method development.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume of this compound working solution (e.g., 50 µL of 100 ng/mL in methanol) to each tube.
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Extraction: Add an appropriate organic solvent (e.g., 500 µL of methyl tert-butyl ether) to each tube for liquid-liquid extraction.
-
Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) and vortex.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., Develosil ODS HG-5, 150 mm x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both the analyte and this compound would be determined and optimized.
Metabolic Pathway of Tolcapone
Understanding the metabolic fate of Tolcapone is crucial for interpreting bioanalytical results and anticipating potential interferences. The primary metabolic pathway for Tolcapone is glucuronidation. Other minor pathways include methylation by COMT, hydroxylation, and reduction of the nitro group.
Caption: Major metabolic pathways of Tolcapone.
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of an analyte in a biological matrix using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard like this compound is paramount for developing robust and reliable bioanalytical methods. The inherent physicochemical similarity to the analyte ensures accurate correction for variability during sample processing and analysis, particularly mitigating the unpredictable nature of matrix effects. The performance data derived from methods using non-labeled Tolcapone as an internal standard strongly supports the expectation that this compound will exhibit excellent linearity, recovery, precision, and accuracy. For researchers in drug development, employing this compound as an internal standard for the quantification of Tolcapone represents a best-practice approach, leading to high-quality pharmacokinetic and toxicokinetic data that can be submitted to regulatory agencies with confidence.
References
Justification for the selection of Tolcapone D7 as an internal standard in a regulated bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive justification for the selection of a stable isotope-labeled (SIL) internal standard, specifically Tolcapone D7, over a structural analog for the quantitative analysis of Tolcapone in biological matrices. The principles and experimental data presented herein align with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of any variability that may occur. Stable isotope-labeled internal standards, such as the deuterated analog this compound, are widely recognized as the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects. This co-elution is a key advantage, as it ensures that any suppression or enhancement of the analyte's signal due to the biological matrix is mirrored by the internal standard, leading to more accurate and reliable quantification.
Comparing this compound and a Structural Analog
To illustrate the superiority of this compound, this guide will compare its performance against a plausible structural analog, Entacapone. Entacapone is another catechol-O-methyltransferase (COMT) inhibitor with a similar core structure to Tolcapone, making it a suitable candidate for a structural analog IS.
Table 1: Comparison of Key Properties of Internal Standard Candidates
| Property | This compound (Deuterated IS) | Entacapone (Structural Analog IS) | Justification for Preference |
| Chemical Structure | Identical to Tolcapone, with 7 deuterium atoms | Similar core structure, but with different functional groups | This compound's identical structure ensures it behaves almost identically to Tolcapone during analysis. |
| Molecular Weight | 280.29 g/mol | 305.29 g/mol | The mass difference of +7 Da for this compound is sufficient to prevent isotopic crosstalk, while the larger difference for Entacapone might lead to different ionization efficiencies. |
| Chromatographic Retention Time | Co-elutes with Tolcapone | Similar, but may not perfectly co-elute with Tolcapone | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak. |
| Ionization Efficiency | Nearly identical to Tolcapone | May differ from Tolcapone due to structural differences | Similar ionization efficiency is crucial for accurate ratio-based quantification. |
| Matrix Effect Compensation | High | Moderate to Low | Due to co-elution and identical ionization behavior, this compound provides superior compensation for matrix-induced signal suppression or enhancement. |
Experimental Justification
The following sections detail the experimental protocols and present illustrative data to demonstrate the superior performance of this compound.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous determination of Tolcapone and Entacapone can be adapted for this comparison.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or Entacapone).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Tolcapone and Entacapone.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Tolcapone: To be determined based on experimental optimization (e.g., Q1/Q3)
-
This compound: To be determined based on experimental optimization (e.g., Q1/Q3, with a +7 Da shift from Tolcapone)
-
Entacapone: To be determined based on experimental optimization (e.g., Q1/Q3)
-
Data Presentation: Illustrative Performance Comparison
The following tables summarize the expected outcomes from a method validation study comparing the two internal standards.
| Analyte | Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Tolcapone | This compound | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low | 3 | 2.95 | 98.3 | 3.2 | ||
| Mid | 50 | 50.8 | 101.6 | 2.5 | ||
| High | 150 | 148.5 | 99.0 | 2.1 | ||
| Tolcapone | Entacapone | LLOQ | 1 | 1.15 | 115.0 | 9.8 |
| Low | 3 | 3.21 | 107.0 | 7.5 | ||
| Mid | 50 | 54.2 | 108.4 | 6.2 | ||
| High | 150 | 159.3 | 106.2 | 5.8 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
Interpretation: The use of this compound is expected to result in significantly better accuracy and precision across all QC levels, as indicated by the lower %CV and accuracy values closer to 100%.
| Internal Standard | Matrix Lots | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV of IS-Normalized Matrix Factor |
| This compound | Lot 1 | 0.88 | 0.89 | 0.99 | 3.5 |
| Lot 2 | 0.92 | 0.91 | 1.01 | ||
| Lot 3 | 0.85 | 0.86 | 0.99 | ||
| Lot 4 | 0.95 | 0.94 | 1.01 | ||
| Lot 5 | 0.89 | 0.90 | 0.99 | ||
| Lot 6 | 0.91 | 0.92 | 0.99 | ||
| Entacapone | Lot 1 | 0.88 | 0.95 | 0.93 | 12.8 |
| Lot 2 | 0.92 | 0.85 | 1.08 | ||
| Lot 3 | 0.85 | 0.98 | 0.87 | ||
| Lot 4 | 0.95 | 0.82 | 1.16 | ||
| Lot 5 | 0.89 | 0.93 | 0.96 | ||
| Lot 6 | 0.91 | 0.88 | 1.03 |
Interpretation: The IS-normalized matrix factor is expected to be much more consistent across different lots of biological matrix when using this compound, as demonstrated by a significantly lower %CV. This indicates superior compensation for the variability in matrix effects between different individuals.
Visualizing the Rationale and Workflow
The following diagrams, generated using Graphviz, illustrate the decision-making process for selecting an internal standard and the typical bioanalytical workflow.
Caption: Decision pathway for internal standard selection.
Caption: A typical bioanalytical workflow using an internal standard.
Conclusion
The selection of this compound as an internal standard for the bioanalysis of Tolcapone is strongly justified by its fundamental physicochemical properties, which are nearly identical to the analyte. This leads to superior performance in terms of accuracy, precision, and matrix effect compensation when compared to a structural analog like Entacapone. For regulated bioanalysis where data integrity is paramount, the use of a stable isotope-labeled internal standard is the unequivocally preferred approach to ensure the generation of reliable and defensible pharmacokinetic and toxicokinetic data.
Safety Operating Guide
Navigating the Safe Disposal of Tolcapone D7: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tolcapone D7, a deuterated analog of the COMT inhibitor Tolcapone. Adherence to these protocols is critical due to the compound's potential environmental hazards.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step toward safe handling. The table below summarizes the key chemical and physical data for Tolcapone and its deuterated form, this compound.
| Property | Value |
| Chemical Name | (3,4-dihydroxy-5-nitrophenyl)(4-(methyl-d3)phenyl-2,3,5,6-d4)methanone |
| Molecular Formula | C₁₄H₄D₇NO₅ |
| Molecular Weight | 280.3 g/mol |
| Appearance | Yellow Solid[1] |
| Solubility | Practically insoluble in water[2] |
| Storage | Store at -20°C[3] |
Hazard Profile
Tolcapone is classified as very toxic to aquatic life[4]. Therefore, it is imperative to prevent its release into the environment. The precautionary statement P273 advises to "Avoid release to the environment"[4]. In case of a spill, it is instructed to "Collect spillage" (P391).
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to minimize environmental release and ensure compliance with typical laboratory safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Sealable, labeled hazardous waste container
-
Chemical fume hood
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Preparation:
-
Ensure all PPE is worn correctly.
-
Perform all operations within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
-
Containerization of Waste:
-
Place all solid waste materials contaminated with this compound, including unused compound, contaminated vials, and absorbent materials from any spills, into a designated and clearly labeled hazardous waste container.
-
If dealing with a solution of this compound, absorb the liquid with an inert material and place the saturated absorbent into the hazardous waste container.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
-
Disposal:
-
Dispose of the contents and the container in accordance with local, regional, national, and international regulations. Contact your institution's EHS department for specific guidance on approved waste disposal vendors.
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most accurate and comprehensive information. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling Tolcapone D7
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tolcapone D7, a deuterated analog of Tolcapone. Tolcapone is a potent pharmaceutical compound used in the treatment of Parkinson's disease[1][2]. Due to its potency and potential health hazards, including liver toxicity, strict adherence to safety procedures is paramount[1][2]. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this material, based on best practices for active pharmaceutical ingredients (APIs)[3].
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust. A dedicated lab coat may be worn over personal clothing for lower-risk activities. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Occupational Exposure Limits (OELs)
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is crucial to handle it as a potent compound. For new or data-poor compounds, a default OEL is often applied to ensure worker safety. In the absence of specific data, a conservative approach is recommended. Many pharmaceutical compounds have OELs below 10 μg/m³.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | Handle as a potent compound. A conservative default OEL of <10 μg/m³ is a common practice for new chemical entities in the absence of specific data. |
Operational and Disposal Plans
A systematic approach is essential for safely handling this compound. The following procedural guidance covers the key phases from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably a containment device such as a fume hood or a glove box.
-
Ensure all necessary PPE is available and in good condition.
-
Have a pre-prepared spill kit appropriate for chemical hazards readily accessible.
-
A decontamination solution should also be available in the work area.
-
-
Donning PPE:
-
Before entering the designated handling area, put on all required PPE in the correct order (e.g., shoe covers, inner gloves, coveralls, outer gloves, respiratory protection, eye protection).
-
-
Handling this compound:
-
Perform all manipulations of the compound within the designated containment area to minimize the risk of airborne exposure.
-
Keep containers of this compound covered as much as possible.
-
Avoid actions that could generate dust or aerosols.
-
-
Decontamination:
-
After handling is complete, thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent.
-
-
Doffing PPE:
-
Remove PPE in a designated doffing area, taking care to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
Spill Management
In the event of a spill:
-
Immediately alert others in the vicinity.
-
Evacuate the area if necessary.
-
Wearing appropriate PPE, use a chemical spill kit to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE, weighing papers, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, regional, national, and international regulations.
Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
